5-Chloro-2-fluoro-4-methylphenylboronic acid
Description
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Properties
IUPAC Name |
(5-chloro-2-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHMLMCKIJDZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660269 | |
| Record name | (5-Chloro-2-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-42-1 | |
| Record name | (5-Chloro-2-fluoro-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methylphenylboronic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-2-fluoro-4-methylphenylboronic acid has emerged as a critical reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern offers steric and electronic properties that are highly advantageous in contemporary drug design and development. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document aims to deliver not only technical data but also practical insights into the utilization of this versatile building block.
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Organoboron compounds, especially boronic acids, have become indispensable tools for synthetic chemists. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role in the creation of novel molecular architectures. The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process utilizing boronic acids, stands as a cornerstone of modern organic synthesis and was recognized with the 2010 Nobel Prize in Chemistry.
The strategic incorporation of fluorine and chlorine atoms, along with a methyl group, in this compound provides medicinal chemists with a powerful scaffold. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro and methyl groups offer sites for further functionalization and influence the molecule's overall electronic nature.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1072952-42-1[1] |
| Molecular Formula | C₇H₇BClFO₂[2] |
| Molecular Weight | 188.39 g/mol |
| Appearance | White to off-white solid (typical for phenylboronic acids) |
| Melting Point | Data not available for this specific isomer. A related isomer, 2-Chloro-6-fluoro-5-methylphenylboronic acid, has a melting point of 127-132 °C.[2] |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and tetrahydrofuran. |
Note: The molecular weight is calculated based on the molecular formula C₇H₇BClFO₂.
Synthesis Protocol: A Self-Validating Approach
The synthesis of substituted phenylboronic acids typically involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. The following is a generalized, yet robust, protocol for the preparation of this compound, designed to be a self-validating system.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen to ensure an inert atmosphere.
-
Dissolution of the Starting Material: 1-Bromo-5-chloro-2-fluoro-4-methylbenzene is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (typically 2.5 M in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. This step is critical as the formation of the organolithium intermediate is the foundation of the synthesis.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight. The borate ester is formed during this step.
-
Hydrolysis (Acidic Workup): The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) while cooling the flask in an ice bath. This step hydrolyzes the borate ester to the desired boronic acid.
-
Extraction and Purification: The aqueous layer is separated and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Applications in Drug Discovery: The Power of Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the phenylboronic acid and an aryl or vinyl halide (or triflate), enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.
Logical Relationship in Suzuki-Miyaura Coupling
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the fluorine and chlorine atoms in this compound can influence the reactivity of the boronic acid and the electronic properties of the final product, which is a key consideration in rational drug design.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its unique structural features provide a platform for creating novel molecular entities with potentially enhanced pharmacological properties. A thorough understanding of its properties, a reliable synthesis protocol, and an appreciation of its role in powerful synthetic methodologies like the Suzuki-Miyaura coupling are essential for researchers and scientists aiming to innovate in the field of medicinal chemistry.
References
5-Chloro-2-fluoro-4-methylphenylboronic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2-fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its unique substitution pattern, featuring chloro, fluoro, and methyl groups, allows for the introduction of highly functionalized aryl moieties into complex molecules, making it an indispensable reagent in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, focusing on the underlying chemical principles, detailed experimental procedures, and the rationale behind critical process parameters.
Strategic Approach to Synthesis: The Organolithium Route
The most robust and widely adopted method for the synthesis of substituted arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis.[2] While both Grignard and organolithium reagents can be employed, the organolithium route offers distinct advantages for highly functionalized or sterically hindered substrates, often proceeding with greater efficiency and fewer side reactions at very low temperatures.
For the synthesis of this compound, the strategy hinges on the selective formation of an aryllithium species from a suitable precursor, 4-bromo-2-chloro-5-fluorotoluene. This precursor is chosen for two primary reasons:
-
Commercial Availability : It serves as a readily accessible starting material.
-
Differential Halogen Reactivity : The bromine atom is significantly more reactive towards lithium-halogen exchange than the chlorine atom, ensuring the highly regioselective formation of the desired lithiated intermediate.
The overall transformation is a "one-pot" procedure, which enhances efficiency by minimizing intermediate isolation steps.[3]
The Reaction Mechanism: A Stepwise Perspective
The synthesis proceeds through three critical stages, as detailed below. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
Stage 1: Lithium-Halogen Exchange The process begins with the reaction of 4-bromo-2-chloro-5-fluorotoluene with an organolithium reagent, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). At this temperature, the highly polar carbon-lithium bond of n-BuLi facilitates a rapid and selective exchange with the bromine atom on the aromatic ring, generating the key aryllithium intermediate and n-butyl bromide as a byproduct.[4][5]
Stage 2: Borylation The newly formed aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate.[6][7] This addition forms a tetracoordinate boronate complex.
Stage 3: Hydrolysis The final step is the acidic workup. Addition of an aqueous acid (e.g., hydrochloric acid) hydrolyzes the boronate complex, cleaving the boron-oxygen bonds and yielding the final product, this compound, along with alcohol byproducts (methanol or isopropanol).[5]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and safety measures is critical for a successful outcome.
3.1. Safety Precautions
-
Organolithium Reagents : n-Butyllithium is extremely pyrophoric and reacts violently with water. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Cryogenic Temperatures : Liquid nitrogen and dry ice/acetone baths present a risk of severe burns. Appropriate personal protective equipment (cryogenic gloves, safety glasses) must be worn.
-
Solvents : Tetrahydrofuran (THF) can form explosive peroxides. Use only freshly distilled or inhibitor-free anhydrous THF.
3.2. Reagents and Materials
| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |
| 4-Bromo-2-chloro-5-fluorotoluene | C₇H₅BrClF | 223.47 | 10.0 g | 44.75 mmol | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 19.7 mL | 49.23 mmol | 1.1 |
| Trimethyl Borate | B(OCH₃)₃ | 103.91 | 6.0 mL | 53.70 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | - |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | 150 mL | 150 mmol | 3.35 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - | - |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | - |
3.3. Step-by-Step Procedure
-
Reaction Setup : Assemble a 500 mL three-necked, round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Initial Charging : Add 4-bromo-2-chloro-5-fluorotoluene (10.0 g, 44.75 mmol) to the flask, followed by anhydrous THF (200 mL) via cannula or syringe.
-
Cooling : Cool the resulting clear solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to ensure thermal equilibrium.
-
Lithiation : Slowly add n-butyllithium (19.7 mL of a 2.5 M solution in hexanes, 49.23 mmol) dropwise via syringe over 30 minutes.[6] It is crucial to maintain the internal temperature below -70 °C during the addition. After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.[5]
-
Borylation : While maintaining the temperature at -78 °C, add trimethyl borate (6.0 mL, 53.70 mmol) dropwise over 20 minutes. A white precipitate may form. Once the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature overnight (approx. 12-16 hours).[4]
-
Quenching and Hydrolysis : Cool the reaction mixture in an ice-water bath. Slowly and carefully add 1 M hydrochloric acid (150 mL) to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 30 minutes at room temperature. The mixture should separate into two layers.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying : Combine all organic layers and wash them with brine (100 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : The crude product is typically an off-white solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with cold hexanes to yield the pure this compound.
3.4. Expected Outcome
The procedure should yield a white to off-white solid. The typical yield for this type of reaction ranges from 70% to 85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Note that boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines, especially upon drying.[8] This is often visible in NMR spectra.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via lithium-halogen exchange is a reliable and scalable method. The protocol's success relies on the strict exclusion of atmospheric moisture and oxygen, precise temperature control, and careful handling of pyrophoric reagents. By following this detailed guide, researchers and drug development professionals can confidently produce this versatile building block, enabling the rapid advancement of projects that rely on sophisticated molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methylphenylboronic Acid: Properties, Applications, and Experimental Protocols
<_Step_2>
Introduction: The Strategic Advantage of a Multifunctional Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Arylboronic acids are foundational reagents, celebrated for their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on a highly functionalized and strategically important member of this class: 5-Chloro-2-fluoro-4-methylphenylboronic acid .
The specific arrangement of chloro, fluoro, and methyl substituents on the phenyl ring is not arbitrary. This unique combination offers a sophisticated tool for chemists. The electron-withdrawing nature of the fluorine and chlorine atoms enhances the compound's reactivity in Suzuki-Miyaura coupling reactions, while the methyl group provides a point of steric differentiation and can influence the electronic properties of the final product.[3] This guide provides an in-depth analysis of its properties, a mechanistic exploration of its primary application, a field-proven experimental protocol, and essential safety information for researchers, scientists, and drug development professionals.
Section 1: Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical and chemical properties is the bedrock of its effective application. This compound is typically a stable, solid compound, but its true value is revealed in its structural details.
Data Summary Table:
| Property | Value | Source(s) |
| CAS Number | 1072952-42-1 | [4] |
| Molecular Formula | C7H7BClFO2 | |
| Molecular Weight | 188.39 g/mol | |
| Appearance | White to off-white solid/powder | [5] |
| Storage Conditions | Store in a cool, dry place, often recommended at 0-8°C under an inert atmosphere. | [5] |
Note: Properties like melting point and solubility can vary slightly between suppliers and based on the presence of anhydride forms.
Structural Rationale for Reactivity:
The substitution pattern is key to this reagent's utility:
-
2-Fluoro Group: The strong electron-withdrawing effect of the fluorine atom ortho to the boronic acid group increases the electrophilicity of the boron atom. This facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
-
5-Chloro Group: The chloro substituent provides an additional electronic modification and, importantly, serves as a potential secondary reaction site for subsequent cross-coupling or nucleophilic substitution reactions, adding to the synthetic versatility of the molecule.
-
4-Methyl Group: The methyl group provides steric bulk and can be used to fine-tune the electronic properties and solubility of both the reagent and the resulting coupled products.
Section 2: Core Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions and high functional group tolerance.[7][8]
Mechanism Deep Dive: The Palladium Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The process is initiated by the activation of the boronic acid with a base.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or pseudohalide) electrophile, forming a Pd(II) complex.[6][10]
-
Transmetalation: The activated boronate species (formed by the reaction of the boronic acid with a base) transfers its organic group (the 5-chloro-2-fluoro-4-methylphenyl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step and is facilitated by the electron-withdrawing groups on the boronic acid.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][10]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Field-Proven Experimental Protocol
This section provides a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction.
Objective: To synthesize a biaryl compound by coupling this compound with a generic aryl bromide.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| Aryl Bromide (Ar-Br) | - | 1.0 | - |
| This compound | 188.39 | 1.2 | 226 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Experimental Workflow Visualization:
Caption: Figure 2. Step-by-step experimental workflow for a typical Suzuki coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (226 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Causality: Using a slight excess (1.2 equivalents) of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Potassium carbonate is a common, effective base for activating the boronic acid.[11]
-
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Causality: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is suitable for a wide range of Suzuki couplings.
-
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Causality: The dioxane/water solvent system is effective at dissolving both the organic reagents and the inorganic base, creating a homogenous reaction environment.
-
-
Degassing: Seal the flask and sparge the reaction mixture with a gentle stream of argon or nitrogen gas for 15 minutes.
-
Causality: This is a critical step. Removing dissolved oxygen prevents the oxidation and deactivation of the Pd(0) catalyst, which would otherwise lead to lower yields.
-
-
Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Causality: The aqueous washes remove the inorganic base and salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
-
Causality: This final step removes unreacted starting materials, catalyst residues, and byproducts to yield the pure biaryl product.
-
Section 4: Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment.
-
Hazard Identification: this compound should be handled with care. While specific data may vary, analogous boronic acids are often classified as causing skin and eye irritation.[12][13] Always consult the most current Safety Data Sheet (SDS) from your supplier.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[14][15]
-
Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][15] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[12] Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides, so proper storage is crucial for maintaining reactivity.
Conclusion
This compound is more than a simple reagent; it is a strategic asset for synthetic chemists. Its unique substitution pattern provides enhanced reactivity and multiple points for molecular elaboration. By understanding its fundamental properties, the mechanism of its application in Suzuki-Miyaura coupling, and the rationale behind proven experimental protocols, researchers can fully leverage this powerful building block to accelerate innovation in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. youtube.com [youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 15. fishersci.com [fishersci.com]
5-Chloro-2-fluoro-4-methylphenylboronic acid structural information
An In-Depth Technical Guide to 5-Chloro-2-fluoro-4-methylphenylboronic acid: A Core Building Block for Modern Synthesis
Introduction
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, this compound (CAS No. 1072952-42-1) is a highly functionalized and versatile building block.[2] Its unique substitution pattern—featuring electron-withdrawing halogens and an electron-donating methyl group—provides chemists with a reagent capable of precise and efficient carbon-carbon bond formation.[3]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the core structural information, physicochemical properties, a validated synthetic approach, and key applications of this reagent, with a focus on the mechanistic rationale behind its utility.
Core Structural and Physicochemical Properties
The efficacy of this compound in synthetic applications is a direct consequence of its molecular structure. The boronic acid moiety is the reactive site for transmetalation in palladium-catalyzed coupling reactions, while the substituents on the phenyl ring modulate its electronic properties and provide steric influence. The electron-withdrawing nature of the fluorine and chlorine atoms enhances the Lewis acidity of the boron center, facilitating the formation of the reactive boronate complex required for the Suzuki-Miyaura catalytic cycle.[3][4]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1072952-42-1 | [2] |
| Molecular Formula | C₇H₇BClFO₂ | [2] |
| Molecular Weight | 188.39 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Purity | Available in various purities, typically >95% | General knowledge |
(Note: Experimental properties such as melting point and solubility for this specific compound are not widely published. Researchers should refer to the certificate of analysis from their specific supplier or determine these values experimentally.)
Synthesis and Mechanistic Considerations
The preparation of arylboronic acids is a well-established field in organic synthesis. A robust and common method involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a borate ester. This approach offers high yields and tolerates a variety of functional groups.
Proposed Synthetic Workflow
A logical retrosynthetic analysis points to 1-bromo-5-chloro-2-fluoro-4-methylbenzene as a suitable starting material. The synthesis proceeds via a lithium-halogen exchange at low temperatures to form an aryllithium species, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
References
A Senior Application Scientist's In-Depth Technical Guide to 2-Chloro-5-fluoro-4-methylphenylboronic Acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic introduction of highly functionalized aromatic moieties is a cornerstone of rational drug design. Arylboronic acids, in particular, have emerged as indispensable building blocks due to their remarkable versatility, stability, and reactivity in palladium-catalyzed cross-coupling reactions.[1] Among these, 2-Chloro-5-fluoro-4-methylphenylboronic acid (CAS: 1612184-35-6) represents a key reagent, offering a unique combination of steric and electronic properties for the synthesis of novel molecular entities.
This technical guide provides an in-depth analysis of 2-Chloro-5-fluoro-4-methylphenylboronic acid, from its commercial availability to its synthesis and application. As a Senior Application Scientist, the aim is not merely to present protocols but to elucidate the underlying chemical principles and provide a framework for the successful integration of this valuable reagent into your research and development workflows. The inclusion of chloro, fluoro, and methyl groups on the phenyl ring allows for fine-tuning of a molecule's lipophilicity, metabolic stability, and target-binding interactions, making this particular boronic acid a valuable asset in the medicinal chemist's toolbox.
Commercial Availability and Physicochemical Properties
2-Chloro-5-fluoro-4-methylphenylboronic acid is commercially available from a number of specialized chemical suppliers. The purity of the reagent is a critical parameter for its successful application, particularly in sensitive catalytic reactions where impurities can poison the catalyst or lead to the formation of unwanted byproducts.
| Property | Value | Source |
| CAS Number | 1612184-35-6 | [2][3][4] |
| Molecular Formula | C₇H₇BClFO₂ | [2][4] |
| Molecular Weight | 188.39 g/mol | [2][4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
Table 1: Physicochemical Properties of 2-Chloro-5-fluoro-4-methylphenylboronic acid.
Synthesis of 2-Chloro-5-fluoro-4-methylphenylboronic Acid: A Plausible Experimental Protocol
While specific proprietary synthesis methods may vary between suppliers, a common and effective approach for the preparation of substituted arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.[1] The following protocol is a well-established method for the synthesis of a structurally related compound and can be adapted for the preparation of 2-Chloro-5-fluoro-4-methylphenylboronic acid.
The key to this synthesis is the selective deprotonation of the starting material, 1-chloro-4-fluoro-2-methylbenzene, at the position ortho to the fluorine atom. This is achieved through the use of a strong lithium amide base at low temperature. The resulting aryllithium species is then quenched with a trialkyl borate to form the corresponding boronic ester, which is subsequently hydrolyzed to yield the desired boronic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 2-Chloro-5-fluoro-4-methylphenylboronic acid.
Step-by-Step Synthesis Protocol
Materials:
-
1-Chloro-4-fluoro-2-methylbenzene
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere of argon or nitrogen, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution, add a solution of 1-chloro-4-fluoro-2-methylbenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate. The regioselectivity of this step is directed by the ortho-directing effect of the fluorine atom.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. The reaction is exothermic, so slow addition is crucial to maintain temperature control. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to yield the crude boronic acid. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford the pure 2-Chloro-5-fluoro-4-methylphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-Chloro-5-fluoro-4-methylphenylboronic acid in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This palladium-catalyzed reaction is a powerful tool for the synthesis of biaryl and substituted aromatic compounds.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
2-Chloro-5-fluoro-4-methylphenylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl/vinyl halide or triflate, 2-Chloro-5-fluoro-4-methylphenylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the chosen solvent system. The reaction is often performed under anhydrous conditions, but in many cases, the presence of water can be beneficial.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium or magnesium sulfate. After filtration and concentration, purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion
2-Chloro-5-fluoro-4-methylphenylboronic acid is a valuable and commercially available building block for medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organometallic methodologies. The true power of this reagent is realized in its application in Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. 2-Chloro-5-fluoro-4-methylphenylboronic acid | CymitQuimica [cymitquimica.com]
- 3. Angene - 2-Chloro-5-fluoro-4-methylphenylboronic acid | 1612184-35-6 | MFCD20441814 | AG00HYNN [japan.angenechemical.com]
- 4. usbio.net [usbio.net]
A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-fluoro-4-methylphenylboronic Acid
Introduction: The Structural Significance of a Key Building Block
5-Chloro-2-fluoro-4-methylphenylboronic acid is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The specific arrangement of its functional groups—a chlorine atom, a fluorine atom, a methyl group, and a boronic acid moiety—imparts unique electronic and steric properties that influence its reactivity and the characteristics of the resulting molecules.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with IUPAC numbering, which will be used for subsequent spectral assignments.
stability of 5-Chloro-2-fluoro-4-methylphenylboronic acid under different conditions
An In-depth Technical Guide to the Stability of 5-Chloro-2-fluoro-4-methylphenylboronic Acid
Introduction
This compound is a substituted arylboronic acid that serves as a critical building block in modern synthetic chemistry. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the development of pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of chloro, fluoro, and methyl substituents on the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon for accessing complex molecular architectures.
However, the inherent reactivity that makes boronic acids invaluable also renders them susceptible to various degradation pathways. For researchers, process chemists, and drug development professionals, a thorough understanding of the stability of this compound is not merely academic; it is a prerequisite for ensuring reaction reproducibility, controlling impurity profiles, and defining appropriate long-term storage conditions.
This technical guide provides a comprehensive analysis of the stability of this compound. Moving beyond a simple recitation of facts, we will explore the mechanistic underpinnings of its degradation, present robust experimental protocols for its assessment, and offer field-proven insights into its handling and stabilization.
Core Physicochemical Characteristics and Inherent Stability Factors
The stability of an arylboronic acid is not an isolated property but rather a direct consequence of its molecular structure. The substituents on the aromatic ring govern the electron density at the boron center, profoundly influencing its reactivity and susceptibility to degradation.
-
Electronic Effects of Substituents : The phenyl ring of the title compound is decorated with three key substituents, each exerting a distinct electronic influence:
-
Fluorine (at C2, ortho) : As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density on the boron atom. This increased Lewis acidity can influence its interaction with nucleophiles.
-
Chlorine (at C5, meta) : Chlorine also exhibits an electron-withdrawing inductive effect (-I), further reducing the electron density of the aromatic ring.
-
Methyl (at C4, para) : The methyl group has a weak electron-donating inductive (+I) and hyperconjugative effect, which slightly counteracts the electron-withdrawing nature of the halogens.
-
The net effect of these substituents, particularly the powerful ortho-fluoro group, is a significant polarization of the C-B bond and an increase in the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. This electronic modulation is a critical factor in both its desired reactivity in cross-coupling and its potential instability.
-
Potential Intramolecular Interactions : The presence of an ortho-fluoro substituent introduces the possibility of a dative intramolecular coordination between the fluorine lone pair and the empty p-orbital of the boron atom. While often weak, such an interaction can influence the geometry and reactivity of the boronic acid group, potentially offering a degree of stabilization.
Primary Degradation Pathways and Mechanistic Considerations
Arylboronic acids are prone to several key degradation pathways. Understanding these mechanisms is essential for designing effective control strategies.
Oxidative Deboronation
Oxidative deboronation is a major degradation pathway for boronic acids, particularly in solution and under biological conditions.[1] The process involves the conversion of the carbon-boron bond to a carbon-oxygen bond, ultimately yielding a phenol and boric acid.
Mechanism : The reaction is often initiated by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The mechanism involves a nucleophilic attack of the peroxide on the Lewis acidic boron atom, followed by a rate-limiting 1,2-migration of the aryl group from the boron to the oxygen atom.[2] Subsequent hydrolysis of the resulting borate ester yields the phenolic degradant.
For this compound, the electron-withdrawing substituents are hypothesized to diminish the electron density on boron. This could potentially slow the rate-limiting carbon-to-oxygen migration step, thereby conferring a greater resistance to oxidation compared to electron-rich arylboronic acids.[2][3]
References
Methodological & Application
The Strategic Application of 5-Chloro-2-fluoro-4-methylphenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a transformation so pivotal it was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's power lies in its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[2][3] Within the vast arsenal of available boronic acids, 5-Chloro-2-fluoro-4-methylphenylboronic acid has emerged as a strategic building block, particularly in the synthesis of high-value compounds in the pharmaceutical and materials science sectors.
The unique substitution pattern of this reagent—featuring an ortho-fluoro, meta-chloro, and para-methyl group relative to the boronic acid moiety—imparts a distinct combination of steric and electronic properties. The electron-withdrawing nature of the fluorine and chlorine atoms enhances the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the catalytic cycle.[4] Concurrently, these features allow for the introduction of a precisely functionalized phenyl ring into a target molecule, influencing properties such as metabolic stability, lipophilicity, and binding interactions in drug candidates. This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling, complete with mechanistic insights and detailed protocols to empower researchers in their synthetic endeavors.
Mechanistic Considerations: Navigating the Catalytic Cycle
The efficacy of this compound in Suzuki-Miyaura coupling is best understood through the lens of the reaction's catalytic cycle. The generally accepted mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
References
Topic: Palladium Catalysts for 5-Chloro-2-fluoro-4-methylphenylboronic Acid Cross-Coupling
An Application Note and Protocol for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed examination of the palladium-catalyzed cross-coupling of 5-Chloro-2-fluoro-4-methylphenylboronic acid, a substrate of significant interest in the synthesis of complex molecules for pharmaceuticals and materials science. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, and reagents, and provide a robust, step-by-step protocol. This document is intended for researchers, scientists, and drug development professionals seeking to employ this challenging yet valuable building block in their synthetic endeavors.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[3][4]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer.[1][5]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
Substrate-Specific Challenges: this compound
The target boronic acid presents specific challenges due to its electronic and steric properties:
-
Electronic Effects : The presence of two electron-withdrawing halogens (chloro and fluoro groups) renders the boronic acid electron-deficient. While this can sometimes be problematic, potentially leading to protodeboronation under harsh basic conditions, it can also enhance the rate of transmetalation in some systems.[6][7]
-
Steric Hindrance : The ortho-fluoro and meta-chloro/methyl substituents create significant steric bulk around the boron center. This hindrance can impede the transmetalation step.
Overcoming these challenges requires careful selection of the catalytic system. For sterically hindered and electronically challenging substrates, particularly those involving less reactive aryl chlorides as coupling partners, the use of bulky and electron-rich ligands is often essential to promote both the oxidative addition and reductive elimination steps.[3][8][9]
Component Selection Guide for Optimal Coupling
The success of the reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
Palladium Precatalysts
The active catalyst is a Pd(0) species, which can be generated in situ from a more stable Pd(II) precatalyst or used directly.[10]
| Catalyst/Precatalyst | Pd State | Characteristics & Considerations |
| Pd(PPh₃)₄ | 0 | A common Pd(0) source. Effective but air-sensitive and may require milder conditions.[10] |
| Pd₂(dba)₃ | 0 | Another common Pd(0) source, often used with a separate ligand. Can degrade over time.[10] |
| Pd(OAc)₂ | +2 | A stable and common Pd(II) salt. Requires in situ reduction, which can sometimes be inconsistent.[10][11] |
| PdCl₂(dppf) | +2 | An air-stable Pd(II) precatalyst with an integrated dppf ligand, popular for its reliability.[10] |
| Buchwald Precatalysts (G3, G4) | +2 | Highly efficient, air-stable precatalysts designed for reliable generation of the active monoligated Pd(0) species, especially with bulky phosphine ligands like SPhos and XPhos.[10] |
| PEPPSI™ Precatalysts | +2 | Designed for N-heterocyclic carbene (NHC) ligands, effective for particularly challenging substrates.[10][12] |
Ligands: The Key to Reactivity
The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like the one in focus, bulky, electron-rich phosphine ligands are the standard.[9][13]
| Ligand Class | Examples | Key Attributes & Use Cases |
| Triarylphosphines | PPh₃ | The traditional ligand; often sufficient for simple couplings but less effective for hindered or deactivated substrates. |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly Recommended. Bulky and electron-rich, they promote oxidative addition of challenging electrophiles (like aryl chlorides) and facilitate reductive elimination.[3][9][13] They are known to form highly active monoligated Pd(0) species.[13] |
| Ferrocenyl Phosphines | dppf | A robust and versatile bidentate ligand with a large bite angle, often used in the form of PdCl₂(dppf).[13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors that form very stable Pd complexes. Excellent for coupling aryl chlorides but can sometimes be less active for sterically demanding reductive elimination.[11] |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of This compound with a representative aryl bromide, 4-Bromoanisole .
Reagents & Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Preparation : To a dry Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (e.g., 1.0 mmol, 187 mg), this compound (1.2 mmol, 243 mg), K₃PO₄ (2.5 mmol, 531 mg), and XPhos Pd G3 (0.02 mmol, 16.9 mg).
-
Inerting : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL, to make a 0.2 M solution) via a syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting Common Issues
Even robust protocols can encounter issues. A systematic approach is key to resolving them.[10]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded or oxidized).2. Insufficiently degassed solvent/reagents.3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use a fresh catalyst or a highly stable precatalyst (e.g., Buchwald G3/G4).[10]2. Ensure rigorous degassing of the solvent (e.g., sparging with argon for 30 min).3. Screen alternative bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene, THF).4. Increase the reaction temperature in increments. |
| Protodeboronation | The boronic acid is unstable under the reaction conditions (e.g., high temperature, strong base, presence of water).[6][10] | 1. Use a milder base (e.g., K₂CO₃) or strictly anhydrous conditions.2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).3. Add the boronic acid slowly to the reaction mixture. |
| Homocoupling of Boronic Acid | Caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote the unwanted coupling of two boronic acid molecules.[3] | 1. Improve the degassing procedure for the reaction mixture.[10]2. Use a direct Pd(0) source to avoid potential issues with in situ reduction.[10] |
| Dehalogenation of Aryl Halide | The aryl halide is reduced instead of coupled. This can occur after oxidative addition if subsequent steps are slow.[10] | 1. Switch to a more electron-rich ligand to accelerate the subsequent catalytic steps.2. Ensure the base is not overly strong or hindering. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful, albeit challenging, transformation. Success relies on a fundamental understanding of the Suzuki-Miyaura mechanism and a rational approach to reaction optimization. The use of modern, highly active catalytic systems, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands, is critical for achieving high yields with this sterically hindered and electronically distinct substrate. The protocol and troubleshooting guide provided herein serve as a comprehensive starting point for researchers aiming to incorporate this valuable building block into their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Suzuki Coupling with 5-Chloro-2-fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a detailed examination of the reaction conditions for Suzuki coupling reactions involving a specific and challenging substrate: 5-Chloro-2-fluoro-4-methylphenylboronic acid.
The unique substitution pattern of this boronic acid, featuring both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, presents a distinct set of challenges and opportunities in cross-coupling chemistry. The electron-withdrawing fluorine and chlorine atoms enhance the reactivity of the boronic acid, facilitating its participation in the catalytic cycle.[4] However, the presence of a chlorine atom on the coupling partner (the aryl halide) can render it less reactive, often requiring specialized catalytic systems to achieve high yields.[5][6][7]
This document will delve into the mechanistic intricacies of the Suzuki coupling, provide a comprehensive overview of optimized reaction conditions, and offer a detailed, step-by-step protocol for conducting this transformation in a laboratory setting.
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][5][9] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the oxidative addition of a low-valent palladium(0) complex to the organic halide (R¹-X). This is often the rate-determining step, particularly with less reactive aryl chlorides.[8][7] The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[3]
-
Transmetalation: In this step, the organic group (R²) is transferred from the organoboron species to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments (R¹-R²) from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[5][9]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing Reaction Conditions for this compound
The success of a Suzuki coupling reaction, particularly with a challenging substrate like an aryl chloride, hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
For coupling reactions involving aryl chlorides, the choice of palladium source and, more critically, the phosphine ligand is paramount. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making oxidative addition more difficult.[5][6][7] To overcome this, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, which facilitates oxidative addition.[11][12]
Recommended Catalyst/Ligand Systems:
| Catalyst Source | Ligand | Key Features |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky biaryl phosphines that are highly effective for coupling aryl chlorides.[11] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common, air-stable precatalyst, though may require higher temperatures for aryl chlorides.[9] |
| PEPPSI-IPr | Palladium-N-heterocyclic carbene (NHC) complex | Highly active and stable catalysts, particularly effective for challenging couplings.[13] |
| Palladacycles | Various | Pre-activated palladium sources that can exhibit high catalytic activity.[14] |
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
| Base | Strength | Key Considerations |
| K₃PO₄ | Strong | Often a good choice for aryl chloride couplings, used in a variety of solvents. |
| Cs₂CO₃ | Strong | Highly effective, particularly in polar aprotic solvents like dioxane or DMF. |
| K₂CO₃ | Moderate | A common and cost-effective choice, often used in aqueous solvent mixtures.[9] |
| KOt-Bu | Very Strong | Can be effective for particularly challenging couplings, but may promote side reactions.[13] |
Solvent Systems
The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. A range of organic solvents, often with the addition of water, are employed.
Suitable Solvents:
| Solvent | Polarity | Typical Usage |
| 1,4-Dioxane | Moderately Polar | A very common solvent for Suzuki couplings, often used with an aqueous base.[9] |
| Toluene | Nonpolar | Effective, particularly at higher temperatures. |
| Tetrahydrofuran (THF) | Polar | Another common choice, often used in combination with water. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Can be beneficial for solubilizing reactants, but may require careful purification. |
Temperature and Reaction Time
Suzuki coupling reactions are typically conducted at elevated temperatures, ranging from 60 °C to 120 °C, to facilitate the oxidative addition and other steps in the catalytic cycle.[9] Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalyst system.
Experimental Protocol: Suzuki Coupling of an Aryl Bromide with this compound
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with this compound. This should be considered a starting point, and optimization of the conditions may be necessary for specific substrates.
Materials
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Reaction Setup Workflow
References
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. byjus.com [byjus.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 5-Chloro-2-fluoro-4-methylphenylboronic Acid in the Synthesis of Advanced Kinase Inhibitors
Abstract
This Application Note provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Chloro-2-fluoro-4-methylphenylboronic acid in pharmaceutical synthesis. With a focus on palladium-catalyzed cross-coupling reactions, we elucidate the unique chemical attributes of this reagent that make it a valuable building block for complex, biologically active molecules. We present a comprehensive, field-proven protocol for its use in a Suzuki-Miyaura coupling, exemplified by its role in the synthesis of a potent dual anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. This guide emphasizes mechanistic rationale, experimental design, and process optimization to ensure reproducible and high-yield outcomes.
Introduction: The Emergence of a Privileged Reagent
The quest for highly selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery.[1] The intricate architecture of these therapeutic agents necessitates the use of precisely functionalized building blocks. This compound has emerged as a reagent of significant interest due to its unique substitution pattern. The presence of chloro, fluoro, and methyl groups on the phenyl ring imparts a combination of steric and electronic properties that can be crucial for achieving high-affinity binding to target proteins and optimizing pharmacokinetic profiles.[2]
Boronic acids are foundational reagents in organic synthesis, primarily due to their stability, low toxicity, and exceptional versatility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, which form the backbone of numerous pharmaceutical compounds.[4] The specific structure of this compound offers several advantages:
-
Modulated Reactivity: The electron-withdrawing nature of the fluorine and chlorine atoms enhances the Lewis acidity of the boron center, facilitating the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2]
-
Structural Rigidity and Defined Vectoriality: The ortho-fluoro and meta-chloro substituents provide steric hindrance that can guide the conformation of the final molecule, a critical factor in designing selective kinase inhibitors that target the ATP-binding pocket.
-
Metabolic Stability: The presence of halogens can block sites of oxidative metabolism, potentially improving the in vivo half-life of the resulting drug candidate.
This guide will focus on the practical application of this boronic acid, providing a robust protocol for its use in a key step for the synthesis of a dual ALK/EGFR inhibitor, CHMFL-ALK/EGFR-050, a compound designed to overcome drug resistance in non-small cell lung cancer (NSCLC).[1]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier application for this compound in pharmaceutical synthesis. The reaction facilitates the formation of a biaryl linkage between the boronic acid and a suitable aryl or heteroaryl halide.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is paramount for troubleshooting and optimization. The cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is critical for an efficient reaction, particularly with electronically complex substrates.
Caption: The Suzuki-Miyaura catalytic cycle.
Protocol: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol details the Suzuki-Miyaura coupling of this compound with a dichlorinated pyrimidine core, a crucial step in the synthesis of the dual ALK/EGFR inhibitor CHMFL-ALK/EGFR-050.[1]
Materials and Reagents
-
Aryl Halide: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.0 equiv.)
-
Boronic Acid: this compound (1.2 equiv.)
-
Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv.)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv.)
-
Solvent System: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert Gas: Argon or Nitrogen
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.5 equiv.), and Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting aryl halide.
-
Reaction: Immerse the flask in a preheated oil bath at 85 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.
Data and Expected Outcomes
The described protocol is robust and provides the target intermediate in good to excellent yields. The table below summarizes typical reaction parameters and expected outcomes based on literature precedents for similar couplings.
| Parameter | Condition | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(dppf)Cl₂ | Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination, and is effective for coupling with chloro-heterocycles. |
| Base | K₂CO₃ | A moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species without causing significant degradation of sensitive functional groups.[5] |
| Solvent System | 1,4-Dioxane / H₂O | The aqueous-organic mixture ensures solubility of both the organic substrates and the inorganic base, facilitating efficient phase transfer and reaction kinetics. |
| Temperature | 85 °C | This temperature provides sufficient thermal energy to overcome the activation barrier for oxidative addition to the C-Cl bond without promoting significant catalyst decomposition or side reactions. |
| Stoichiometry | 1.2 equiv. Boronic Acid | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions. |
| Expected Yield | 75-90% | Yields in this range are consistently achievable with high-purity starting materials and strict adherence to anhydrous and oxygen-free conditions. |
Troubleshooting and Optimization
Low Yield or Stalled Reaction:
-
Cause: Inefficient catalyst activation or decomposition.
-
Solution: Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Consider using a different palladium precatalyst, such as a Buchwald-type G3 or G4 precatalyst, which can be more active at lower temperatures.
Protodeboronation of the Boronic Acid:
-
Cause: The boronic acid reacts with residual water or protons in the reaction mixture instead of transmetalating to the palladium center. This is more common with electron-deficient boronic acids.
-
Solution: Use a milder base such as potassium phosphate (K₃PO₄) or an organic base. Ensure all reagents and solvents are thoroughly dried.
Formation of Homocoupled Byproducts:
-
Cause: The boronic acid couples with itself (R²-R²) or the aryl halide couples with itself (R¹-R¹).
-
Solution: This can be minimized by controlling the rate of catalyst addition or by using a ligand that disfavors these side reactions. Ensure the purity of the starting materials.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of complex pharmaceutical agents, particularly in the field of kinase inhibitors. Its unique electronic and steric properties allow for the introduction of a key pharmacophore with precise control. The provided Suzuki-Miyaura protocol is a reliable and scalable method for the efficient incorporation of this moiety, enabling the rapid advancement of drug discovery programs. Mastery of this protocol, grounded in a solid mechanistic understanding, empowers researchers to confidently utilize this reagent in the synthesis of next-generation therapeutics.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8703787B2 - Methods of using ALK inhibitors - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
The Strategic deployment of 5-Chloro-2-fluoro-4-methylphenylboronic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Among these, 5-Chloro-2-fluoro-4-methylphenylboronic acid has emerged as a pivotal reagent, enabling medicinal chemists to forge complex molecular architectures with precision and efficiency. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.
Introduction: A Uniquely Positioned Building Block
This compound is an organoboron compound distinguished by a unique substitution pattern on the phenyl ring. The presence of a chloro group, a fluoro atom, and a methyl group imparts a distinct electronic and steric profile, making it an invaluable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The strategic placement of these functional groups offers several advantages in medicinal chemistry:
-
Modulation of Physicochemical Properties: The fluorine and chlorine atoms can significantly influence the lipophilicity, metabolic stability, and pKa of the final compound, properties that are critical for drug-likeness and pharmacokinetic profiles.
-
Directional Vector for Synthesis: The boronic acid moiety serves as a handle for the regioselective formation of carbon-carbon bonds, allowing for the controlled assembly of biaryl and heteroaryl scaffolds.
-
Probing Structure-Activity Relationships (SAR): The ability to introduce the 5-chloro-2-fluoro-4-methylphenyl group allows for a systematic exploration of how this specific substitution pattern impacts the biological activity of a lead compound.
Core Application: The Suzuki-Miyaura Coupling in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Many kinase inhibitors feature a biaryl or heteroaryl core, which is often assembled via a Suzuki-Miyaura coupling.
Mechanistic Rationale
The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or heteroaryl halide.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The electron-withdrawing nature of the fluorine and chlorine atoms on this compound can influence the rate of transmetalation, while the overall steric and electronic properties of the molecule contribute to the efficiency and selectivity of the coupling.
Application Note: Synthesis of a Key Intermediate for Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of macrophages.[1] Dysregulation of CSF-1R signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[1][2] Several small molecule inhibitors of CSF-1R have been developed, many of which feature a substituted aminopyrimidine core coupled to an aryl or heteroaryl moiety.
This compound is an ideal building block for the synthesis of such inhibitors. The 5-chloro-2-fluoro-4-methylphenyl group can be strategically incorporated to occupy a specific binding pocket within the kinase domain of CSF-1R, contributing to the potency and selectivity of the inhibitor.
The following diagram illustrates a representative synthetic workflow for the preparation of a key intermediate for a CSF-1R inhibitor, utilizing a Suzuki-Miyaura coupling reaction.
References
Application Note & Protocol: Strategic Suzuki-Miyaura Coupling of Aryl Halides with 5-Chloro-2-fluoro-4-methylphenylboronic Acid
Introduction: Navigating the Synthesis of Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly for biaryl moieties prevalent in pharmaceuticals.[1][2] This palladium-catalyzed reaction offers significant advantages, including mild reaction conditions, broad functional group tolerance, and the use of boronic acids, which are generally less toxic and more environmentally benign than many other organometallic reagents.[1][3]
This application note provides a detailed protocol and strategic guidance for a challenging yet increasingly relevant transformation: the coupling of various aryl halides with 5-Chloro-2-fluoro-4-methylphenylboronic acid. This specific boronic acid presents a unique combination of steric and electronic challenges due to the presence of ortho-fluoro and meta-chloro substituents. These electron-withdrawing groups can deactivate the boronic acid towards the critical transmetalation step, while the ortho-substituent introduces steric hindrance.[3][4]
This guide moves beyond a simple recitation of steps to explain the underlying rationale for catalyst selection, base choice, and reaction setup, empowering researchers to not only replicate the protocol but also to intelligently adapt it for their own complex substrates.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of any Suzuki coupling protocol hinges on a smooth progression through its catalytic cycle. The reaction is initiated by a Pd(0) species, which orchestrates a three-step sequence to forge the new C-C bond.[1][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate (Ar-Pd-X). This is often the rate-limiting step, especially for less reactive aryl chlorides.[1][6]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (Ar'-B(OH)₃⁻).[7] The electron-deficient nature of our target boronic acid can render this step sluggish.
-
Reductive Elimination: The two organic partners (Ar and Ar') on the Pd(II) center couple and are expelled, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Below is a visualization of this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Strategic Protocol Development
Success in coupling with this compound requires careful tuning of the reaction components to address its specific electronic and steric profile.
-
The Aryl Halide Partner (Ar-X): The reactivity of the aryl halide is the single most important factor in protocol selection. The established reactivity order is I > Br > OTf >> Cl .[2][6] While aryl iodides and bromides can often be coupled with standard palladium catalysts, aryl chlorides demand more sophisticated, highly active catalyst systems to facilitate the difficult oxidative addition step.[8][9]
-
Catalyst & Ligand Selection:
-
For Aryl Iodides/Bromides , a classic catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may suffice.
-
For Aryl Chlorides , oxidative addition is challenging. This necessitates the use of catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7][10] These ligands promote the formation of the active 12-electron LPd(0) species that is more effective at activating C-Cl bonds.[9] Modern pre-catalysts that generate the active Pd(0) species reliably are highly recommended.
-
-
Base Selection: The transmetalation step must be efficient. The electron-withdrawing groups on our boronic acid slow this step down. To compensate, a stronger base is often beneficial. While sodium or potassium carbonate may work, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices as they more effectively generate the reactive boronate species.[4]
-
Solvent System: A mixture of an aprotic organic solvent and water is standard. The organic solvent (e.g., 1,4-dioxane, THF, Toluene) solubilizes the aryl halide and catalyst, while water is essential for dissolving the inorganic base.[5][10] Rigorous degassing of the solvent is critical to prevent oxygen from causing catalyst decomposition and unwanted homocoupling of the boronic acid.[4]
The following workflow diagram summarizes the decision-making process.
Caption: Decision workflow for selecting the appropriate Suzuki protocol.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: For Coupling with Aryl Iodides and Bromides
This protocol uses a conventional catalyst system suitable for more reactive aryl halides.
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| Aryl Iodide or Bromide | 1.0 mmol | 1.0 | Limiting reagent |
| This compound | 186.5 mg (1.2 mmol) | 1.2 | A slight excess ensures full conversion. |
| Pd(PPh₃)₄ | 34.7 mg (0.03 mmol) | 0.03 | 3 mol % catalyst loading |
| Potassium Carbonate (K₂CO₃) | 276 mg (2.0 mmol) | 2.0 | Finely powdered base is recommended. |
| 1,4-Dioxane | 8 mL | - | Degassed solvent |
| Water | 2 mL | - | Degassed, deionized water |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol B: For Coupling with Aryl Chlorides
This protocol employs a more active catalyst system essential for the challenging activation of the C-Cl bond.
| Reagent | Amount (1.0 mmol scale) | Molar Eq. | Notes |
| Aryl Chloride | 1.0 mmol | 1.0 | Limiting reagent |
| This compound | 186.5 mg (1.2 mmol) | 1.2 | A slight excess ensures full conversion. |
| Pd₂(dba)₃ | 9.2 mg (0.01 mmol) | 0.01 | 1 mol % Pd source |
| SPhos | 16.4 mg (0.04 mmol) | 0.04 | 4 mol % ligand |
| Potassium Phosphate (K₃PO₄) | 424 mg (2.0 mmol) | 2.0 | Use anhydrous, finely powdered base. |
| Toluene | 8 mL | - | Degassed solvent |
| Water | 0.5 mL | - | Degassed, deionized water |
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a stir bar, add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source Pd₂(dba)₃ (0.01 mmol) and the SPhos ligand (0.04 mmol).
-
Solvent Addition: Add the degassed toluene (8 mL) and degassed water (0.5 mL) via syringe.[10]
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS. Reactions with aryl chlorides can be slower, potentially requiring 12-24 hours.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol A.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed solvents.3. Reaction temperature too low.4. Inefficient transmetalation (for Protocol A). | 1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure solvents are thoroughly degassed via sparging or freeze-pump-thaw cycles.[10]3. Increase temperature in 10 °C increments.4. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4] |
| Dehalogenation of Ar-X | Formation of a Pd-H species, which reductively eliminates to give Ar-H. More common with electron-deficient aryl halides.[10] | 1. Switch to a bulkier ligand (e.g., XPhos instead of SPhos).2. Use an aprotic solvent system like dioxane or THF instead of toluene.[10]3. Ensure the base is not excessively strong (avoid alkoxides). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling. | 1. Improve the degassing procedure for solvents.2. Ensure a robust inert atmosphere is maintained throughout the reaction setup and duration.[4] |
| Protodeboronation of Boronic Acid | The boronic acid is replaced by a hydrogen atom. Can be caused by excess water, prolonged heating, or acidic impurities. | 1. Ensure the boronic acid is of high purity.2. Use the minimum required amount of water.3. Avoid excessively long reaction times once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura coupling of aryl halides with this compound is a highly achievable transformation when key reaction parameters are chosen strategically. By classifying the aryl halide coupling partner by its reactivity and selecting a correspondingly potent catalyst system, researchers can reliably synthesize complex biaryl structures. The protocols provided herein, grounded in a mechanistic understanding of the reaction, offer a robust starting point for synthesis and a logical framework for troubleshooting, accelerating progress in drug discovery and materials science.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 5-Chloro-2-fluoro-4-methylphenylboronic acid
Introduction: The Strategic Importance of 5-Chloro-2-fluoro-4-methylphenylboronic acid in Modern Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of complex biaryl and heteroaryl structures is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the formation of these critical carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[1] Within the vast arsenal of building blocks for this reaction, this compound has emerged as a strategically significant reagent. Its unique substitution pattern, featuring a combination of electron-withdrawing halogens and an electron-donating methyl group, imparts distinct electronic and steric properties that are highly sought after in the design of novel bioactive molecules and advanced materials.[2][3] The fluorine and chlorine substituents can modulate a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, making this boronic acid a valuable component in drug discovery programs.[2]
However, the very features that make this compound an attractive building block also present specific challenges in its application. The steric hindrance around the boronic acid moiety and the electronic effects of the substituents can significantly impact the efficiency of the Suzuki-Miyaura coupling. Therefore, the judicious selection of the palladium catalyst's ligand is critical to achieving high yields and reaction efficiency. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of ligand selection for successful Suzuki reactions with this versatile yet demanding substrate.
Understanding the Challenge: Steric and Electronic Hurdles
The structure of this compound presents a dual challenge for the standard Suzuki-Miyaura catalytic cycle:
-
Steric Hindrance: The ortho-fluoro substituent significantly increases the steric bulk around the boronic acid group. This can impede the crucial transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
-
Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms can decrease the nucleophilicity of the arylboronic acid, further slowing down the transmetalation process.
These factors can lead to sluggish reactions, incomplete conversions, and the formation of undesired byproducts, such as homocoupling of the boronic acid. To overcome these hurdles, the catalytic system, particularly the phosphine ligand, must be carefully chosen to facilitate the key steps of the catalytic cycle.
Ligand Selection: The Key to Success
The choice of ligand is paramount in tailoring the reactivity of the palladium catalyst. For sterically hindered and electronically deactivated substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step and can accelerate the subsequent transmetalation and reductive elimination steps.
Recommended Ligand Classes:
Based on extensive literature precedent for similar challenging Suzuki couplings, the following classes of ligands are recommended for initial screening:
-
Biaryl Phosphine Ligands (Buchwald-type): This class of ligands has revolutionized Suzuki-Miyaura couplings. Their steric bulk and electron-donating properties are ideal for overcoming the challenges posed by hindered substrates.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top choice for its high reactivity and broad applicability, particularly with aryl chlorides and hindered boronic acids.[4][5][6]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective and versatile ligand, known for its ability to promote difficult couplings, including those involving heteroaryl halides.[4]
-
-
Dialkylbiaryl Phosphine Ligands: These ligands offer a good balance of steric bulk and electron-donating ability, making them suitable for a range of Suzuki couplings.
The selection between these ligands often depends on the specific coupling partner (the aryl or heteroaryl halide). A systematic screening of a small set of these ligands is the most effective approach to identify the optimal conditions for a new reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Screening Procedure for Ligand Selection
This protocol is designed for the rapid screening of different phosphine ligands to identify the most effective one for a specific transformation.
Materials:
-
This compound
-
Aryl bromide (or other halide/triflate)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane or Toluene
-
Degassed water
Procedure:
-
Reaction Setup: In a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst pre-mixture to the Schlenk tube containing the substrates and base.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the conversion and yield.
Protocol 2: Optimized Procedure with a Preferred Ligand (Example: SPhos)
This protocol provides a more detailed procedure for a scaled-up reaction once an optimal ligand has been identified from the screening process.
Materials:
-
Aryl bromide (1.00 g, specific mmol to be calculated)
-
This compound (1.2 equivalents)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2-3 equivalents)
-
1,4-Dioxane and water (typically in a 10:1 to 5:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.
Data Presentation: Ligand Performance Comparison
To illustrate the impact of ligand selection, a hypothetical comparative study is presented below. The yields are representative of what might be expected when coupling this compound with a moderately reactive aryl bromide.
| Entry | Ligand | Palladium Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 110 | 24 | <10 |
| 2 | dppf | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 18 | 45 |
| 3 | XPhos | Pd₂(dba)₃ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 88 |
| 4 | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 |
Note: This data is illustrative and actual results will vary depending on the specific substrates and reaction conditions.
Visualization of Key Processes
To better understand the core concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for ligand selection.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Critical Choice of Base for Cross-Coupling with 5-Chloro-2-fluoro-4-methylphenylboronic acid: An Application Guide
Introduction: The Pivotal Role of the Base in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] At the heart of this transformation lies a complex catalytic cycle where every component plays a critical role. While the palladium catalyst and ligands often receive the most attention, the choice of base is a deceptively nuanced parameter that can dictate the success or failure of the reaction.
This application note provides an in-depth guide to selecting the optimal base for the Suzuki-Miyaura cross-coupling of a challenging, electron-deficient substrate: 5-Chloro-2-fluoro-4-methylphenylboronic acid . The presence of both a chloro and a fluoro substituent renders this boronic acid particularly susceptible to an undesirable side reaction known as protodeboronation, making the selection of the base a critical determinant of reaction yield and purity.[2] This guide will delve into the mechanistic rationale behind base selection, provide a comparative analysis of common bases, and offer a detailed, field-proven protocol for successful cross-coupling.
The Mechanistic Imperative: Activating the Boronic Acid While Suppressing Protodeboronation
The primary function of the base in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid for the crucial transmetalation step.[3] In its neutral form, the boronic acid is not sufficiently nucleophilic to efficiently transfer its organic moiety to the palladium center. The base facilitates this by forming a more nucleophilic "ate" complex, or boronate.[3] There are two predominant mechanistic pathways proposed for this activation:
-
The Boronate Pathway: The base directly reacts with the boronic acid to form a tetracoordinate boronate species (e.g., [ArB(OH)3]−). This activated boronate then undergoes transmetalation with the R-Pd(II)-X complex.
-
The Oxo-Palladium Pathway: The base (often a hydroxide) first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide species (R-Pd(II)-OH). This complex then reacts with the neutral boronic acid.[4]
Regardless of the precise pathway, the formation of a more reactive boron species is essential. However, for an electron-deficient boronic acid like this compound, the increased negative charge on the aromatic ring in the boronate intermediate also makes the carbon-boron bond more susceptible to cleavage by a proton source (protodeboronation), leading to the formation of the undesired 1-chloro-4-fluoro-2-methylbenzene byproduct. This delicate balance between necessary activation and unwanted decomposition is the central challenge in selecting a base for this substrate.
Comparative Analysis of Common Bases for Sensitive Substrates
The ideal base for coupling this compound should be strong enough to facilitate the formation of the reactive boronate species but not so strong or nucleophilic that it aggressively promotes protodeboronation or other side reactions. Below is a comparative analysis of commonly used bases, with a focus on their suitability for this specific application.
| Base | Formula | pKa of Conjugate Acid (in water) | Typical Solvent(s) | Key Characteristics & Recommendations |
| Potassium Phosphate | K₃PO₄ | ~12.3 (for HPO₄²⁻) | Toluene, Dioxane, THF | Highly Recommended. A moderately strong, non-nucleophilic base. Often the base of choice for sensitive boronic acids as it effectively promotes coupling while minimizing protodeboronation.[5] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Dioxane, Toluene, DMF | Highly Recommended. A soft, moderately strong base. Its high solubility in organic solvents can be advantageous. The large, soft cesium cation is also thought to play a beneficial role. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (for HCO₃⁻) | Dioxane/Water, Toluene/Water | Good Starting Point. A widely used, cost-effective base. Can be effective, but may be more prone to causing protodeboronation than K₃PO₄ with highly sensitive substrates. |
| Potassium Fluoride | KF | ~3.2 (for HF) | Dioxane, Toluene (often anhydrous) | Recommended for Anhydrous Conditions. A weak base that can activate boronic acids, potentially through the formation of a trifluoroborate-like species. Particularly useful when base-sensitive functional groups are present.[3] |
| Sodium Hydroxide | NaOH | ~15.7 (for H₂O) | Toluene/Water, Ethanol/Water | Use with Caution. A very strong, nucleophilic base. High risk of promoting rapid protodeboronation with electron-deficient boronic acids. Generally not recommended for this substrate. |
| Triethylamine | Et₃N | ~10.7 | Toluene, THF | Generally Not Recommended. An organic amine base that is often not basic enough for efficient boronate formation and can sometimes interfere with the catalyst. |
Note: pKa values are approximate and can vary with solvent and temperature.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the cross-coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 equiv, 2 mol%)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), potassium phosphate (e.g., 1.5 mmol, 3.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (e.g., 0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 2.0 mL of dioxane and 0.5 mL of water) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting aryl bromide.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
Visualizing the Process: Workflow and Catalytic Cycle
To better illustrate the experimental and mechanistic flow, the following diagrams are provided.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Conclusion and Best Practices
The successful Suzuki-Miyaura cross-coupling of this compound is highly contingent on the judicious selection of the base. Due to the electron-deficient nature of this substrate and its susceptibility to protodeboronation, strong, nucleophilic bases should be avoided. Instead, weaker inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have proven to be the most effective, providing the necessary activation for transmetalation while minimizing the undesired decomposition pathway.
For researchers and drug development professionals, a systematic approach to optimization is recommended. When encountering a new coupling partner for this compound, beginning with the protocol outlined above using K₃PO₄ is a robust starting point. Should yields be suboptimal, screening other recommended bases like Cs₂CO₃, adjusting the solvent system, or employing a different palladium-ligand combination can further enhance the reaction's efficiency. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, the challenges posed by this valuable but sensitive building block can be readily overcome.
References
Application Notes & Protocols: Optimizing Solvent Effects in Suzuki-Miyaura Reactions Utilizing 5-Chloro-2-fluoro-4-methylphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl scaffolds.[1][2][3] The choice of solvent is a critical, yet often underestimated, parameter that profoundly influences reaction kinetics, catalyst stability, and overall yield.[4][5][6] This guide provides a detailed examination of solvent effects in Suzuki reactions featuring 5-Chloro-2-fluoro-4-methylphenylboronic acid, an electronically and sterically complex building block relevant to drug discovery.[3][7] We will explore the mechanistic role of solvents, present a comparative analysis of common solvent systems, and provide detailed protocols for both solvent screening and an optimized model reaction.
Introduction: The Strategic Importance of Solvent Selection
The Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[1][8] Its widespread adoption is due to its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of boronic acid reagents.[3][8]
This compound: This particular reagent is of significant interest in medicinal chemistry. The phenyl ring is decorated with a unique combination of substituents:
-
An ortho-fluorine and a meta-chlorine , both electron-withdrawing groups that can influence the electronic properties of the biaryl product.
-
A para-methyl group , which is electron-donating.
-
The ortho-fluoro group also introduces steric hindrance around the boronic acid moiety.
This electronic complexity makes substrates like this prone to side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[9][10] The solvent plays a crucial role in mitigating these side reactions and promoting the desired coupling.[4][6]
Mechanistic Insights: How Solvents Influence the Catalytic Cycle
The solvent is not merely an inert medium; it actively participates in and influences every step of the catalytic cycle.[4][5] Understanding these interactions is key to rational solvent selection.
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// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OA_TS [label="Oxidative Addition\n(Solvent can stabilize TS)", shape=ellipse, fillcolor="#FBBC05"]; PdII_Complex [label="Ar-Pd(II)-X(L)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(Rate-determining step)\n(Highly solvent-dependent)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Diaryl [label="Ar-Pd(II)-Ar'(L)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RE_TS [label="Reductive Elimination\n(Solvent polarity can influence)", shape=ellipse, fillcolor="#34A853"]; Product [label="Ar-Ar'\n(Product)", shape=cds, fillcolor="#FFFFFF"];
// Edges Pd0 -> OA_TS [label=" + Ar-X"]; OA_TS -> PdII_Complex; PdII_Complex -> Transmetalation [label=" + [Ar'B(OH)₃]⁻"]; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RE_TS; RE_TS -> Product; RE_TS -> Pd0 [label="Regeneration"]; } endom Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. The polarity of the solvent can influence the rate of this step, with more polar solvents sometimes stabilizing the charged transition states.[11][12]
-
Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent system.[8] The base activates the boronic acid to form a more nucleophilic boronate species.[13] Protic solvents, especially water, can play a crucial role by participating in a μ-bridging hydroxy group between the palladium and boron atoms, which is believed to facilitate the transfer of the aryl group.[14][15]
-
Reductive Elimination: The newly formed biaryl product is expelled, regenerating the Pd(0) catalyst. The efficiency of this step can also be influenced by solvent polarity and the ability of the solvent to coordinate to the palladium center.[14]
Comparative Analysis of Solvent Systems
The choice of solvent must balance the solubility of reagents, interaction with the catalyst, and influence on the reaction mechanism. For an electron-deficient and sterically hindered substrate like this compound, careful selection is paramount.
| Solvent System | Type | Key Characteristics & Suitability | Potential Drawbacks |
| Dioxane/Water | Polar Aprotic / Protic | Workhorse System: Excellent for a wide range of substrates. Water aids in dissolving inorganic bases and accelerates transmetalation.[10][14][15] | Dioxane is a potential peroxide-former and has health and environmental concerns.[6] |
| THF/Water | Polar Aprotic / Protic | Good general-purpose solvent. Similar benefits to dioxane/water but with a lower boiling point.[14][16] | Lower boiling point may limit reaction temperature. Also a potential peroxide-former. |
| Toluene/Water | Nonpolar / Protic | Biphasic system. Good for higher temperatures. Can sometimes minimize side reactions.[1] | Poor solubility for highly polar reagents. Requires vigorous stirring for phase mixing.[17] |
| DMF or DMAc | Polar Aprotic | High boiling points and excellent solvating power for a wide range of reactants.[1][6] | Can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Can be difficult to remove during workup.[4] |
| 2-MeTHF/Water | Polar Aprotic / Protic | A greener alternative to THF and dioxane. Higher boiling point than THF and less prone to peroxide formation. | May be less effective than traditional ethers for some challenging couplings. |
| Ethanol/Water | Polar Protic | "Green" solvent system. Protic nature can accelerate the reaction.[18] | Lower boiling point. Solubility of nonpolar coupling partners can be limited. |
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be properly degassed before use to prevent catalyst oxidation.[9]
Protocol 1: General Screening for Solvent Optimization
This protocol is designed to efficiently screen multiple solvent systems to identify the optimal conditions for your specific aryl halide coupling partner.
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// Nodes Start [label="Prepare Stock Solutions\n(Aryl Halide, Boronic Acid, Base)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Aliquot into Reaction Vials\n(e.g., 24-well plate)", fillcolor="#FBBC05"]; Dispense [label="Add Different Degassed Solvents\nto Each Vial/Set of Vials", fillcolor="#FBBC05"]; Catalyst [label="Add Catalyst/Ligand Solution\n(under inert atmosphere)", fillcolor="#FBBC05"]; React [label="Seal and Heat Reaction Block\n(e.g., 100 °C, 12h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Quench, Dilute, and Analyze\n(LC-MS, GC-MS)", fillcolor="#34A853"]; Decision [label="Identify Optimal Solvent(s)\nBased on Conversion/Purity", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ScaleUp [label="Proceed to Preparative Scale\nwith Best Condition", shape=ellipse, fillcolor="#34A853"];
// Edges Start -> Setup; Setup -> Dispense; Dispense -> Catalyst; Catalyst -> React; React -> Analysis; Analysis -> Decision; Decision -> ScaleUp; } endom Caption: Workflow for solvent screening.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv, limiting reagent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.5 equiv)
-
Degassed Solvents for screening (e.g., Dioxane/H₂O (4:1), THF/H₂O (4:1), Toluene/H₂O (4:1), DMF, 2-MeTHF/H₂O (4:1))
-
Reaction vials with stir bars and septa
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To each of five separate, dry reaction vials, add the aryl halide (e.g., 0.1 mmol), this compound (0.12 mmol), and base (0.25 mmol).
-
Place the vials in a reaction block or rack.
-
Seal each vial with a septum, then purge the vials by evacuating and backfilling with inert gas (repeat 3 times).[19]
-
Using a syringe, add 1.0 mL of a different degassed solvent system to each corresponding vial.
-
In a separate vial, prepare a stock solution of the palladium catalyst in one of the anhydrous organic solvents being tested (e.g., dioxane).
-
Under a positive pressure of inert gas, add the appropriate volume of the catalyst stock solution to each reaction vial.
-
Place the reaction block on a stirrer hotplate and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[20]
-
After a set time (e.g., 12 hours), cool the reactions to room temperature.
-
Quench a small aliquot from each vial with water, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the relative conversion and purity.
Protocol 2: Optimized Model Reaction (Preparative Scale)
This protocol uses a common and effective solvent system for a model reaction.
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
This compound (226 mg, 1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (15 mg, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (345 mg, 2.5 mmol, 2.5 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(dppf)Cl₂, and potassium carbonate.[10][21]
-
Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Under a positive pressure of argon, add 8 mL of degassed 1,4-dioxane and 2 mL of degassed water via syringe.[19]
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[22] 2. Insufficient temperature. 3. Poor solubility of reagents. | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[9] 2. Increase the reaction temperature.[20] 3. Switch to a solvent with higher solvating power, like DMF or DMAc, or adjust the organic/water ratio.[10] |
| Protodeboronation | 1. Boronic acid is unstable under the reaction conditions (base, water, heat).[9][10] 2. Reaction is too slow, allowing for decomposition. | 1. Use a milder base (e.g., K₃PO₄, Cs₂CO₃).[20] 2. Consider converting the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester.[10] 3. Use a more active catalyst/ligand system to accelerate the desired coupling. |
| Homocoupling of Boronic Acid | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and promote homocoupling.[14] | Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction setup and duration. |
| Formation of Black Precipitate (Palladium Black) | Catalyst deactivation and agglomeration.[22] | 1. Ensure proper stirring. 2. Check for impurities in starting materials that could poison the catalyst.[22] 3. Consider using a more robust ligand or a pre-catalyst designed for stability. |
Conclusion
The solvent system is a powerful tool for controlling the outcome of Suzuki-Miyaura reactions. For challenging substrates like this compound, a systematic approach to solvent selection is critical for success. While mixed aqueous systems like dioxane/water or THF/water remain excellent starting points due to their ability to accelerate the key transmetalation step, researchers should not hesitate to screen a diverse range of solvents. By understanding the mechanistic role of the solvent and employing systematic screening protocols, scientists can overcome challenges like low yield and protodeboronation, enabling the efficient synthesis of complex molecules for drug discovery and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions with 5-Chloro-2-fluoro-4-methylphenylboronic Acid
Abstract
This document provides a comprehensive guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 5-Chloro-2-fluoro-4-methylphenylboronic acid. The inherent electronic and steric properties of this reagent present unique challenges that necessitate careful optimization of reaction parameters to ensure high yield, purity, and process safety. We will delve into the mechanistic underpinnings of the Suzuki reaction, provide a detailed analysis of catalyst, ligand, base, and solvent selection, and present robust lab-scale and scale-up protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in process development and active pharmaceutical ingredient (API) manufacturing.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is a common requirement for the synthesis of therapeutic agents.[4] The reaction's appeal lies in the commercial availability of a vast array of boronic acids, their relative stability, and the generally mild reaction conditions.[1]
The specific focus of this application note, this compound, is a valuable building block for introducing a substituted phenyl moiety into a target molecule. However, the presence of an electron-withdrawing fluorine atom, a moderately electron-withdrawing chlorine atom, and a sterically demanding methyl group can influence the reactivity of the boronic acid and necessitate a tailored approach to reaction optimization, especially during scale-up.[5]
Mechanistic Considerations: The Palladium Catalytic Cycle
A thorough understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and process optimization. The catalytic cycle, centered around a palladium complex, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide (the coupling partner). This is often the rate-determining step.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex. The base is essential for the formation of a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters for Scale-Up
The transition from a laboratory-scale reaction to a multi-liter manufacturing process introduces challenges related to mixing, heat transfer, and safety.[10][11] Careful optimization of each reaction parameter is therefore critical.
Catalyst and Ligand Selection
For challenging substrates like this compound, the choice of palladium catalyst and ligand is paramount. The electron-deficient nature of the arylboronic acid can slow down the transmetalation step. Bulky, electron-rich phosphine ligands are often beneficial as they can accelerate both oxidative addition and reductive elimination.[12]
| Catalyst/Precatalyst | Ligand | Key Advantages | Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Readily available and versatile for simple couplings.[12] | May be less effective for hindered substrates. |
| Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | Highly active for sterically hindered and electron-deficient substrates.[13] | Higher cost. |
| Pd(OAc)₂ | cataCXium® A | Effective for aryl chlorides. | May require higher temperatures. |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability and activity. | Can be sensitive to impurities. |
Base Selection
The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact reaction rate and side product formation.
| Base | Strength | Solubility | Advantages & Considerations |
| K₂CO₃ | Moderate | Aqueous | Commonly used, cost-effective, and generally well-tolerated.[6] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Often provides higher yields for difficult couplings, but is more expensive. |
| K₃PO₄ | Strong | Aqueous | Effective for hindered systems and can minimize side reactions. |
| Organic Bases (e.g., Et₃N) | Weak | Organic | Less common for Suzuki, can be useful in specific cases. |
Solvent System
The choice of solvent system influences reactant solubility, reaction temperature, and product isolation. A biphasic system is often employed to facilitate the interaction of organic and inorganic reagents.
| Solvent System | Typical Ratio | Boiling Point (°C) | Advantages & Considerations |
| Toluene/Water | 4:1 | ~85 | Good for a wide range of substrates. |
| Dioxane/Water | 4:1 | ~88 | Commonly used, but dioxane is a less "green" solvent.[14] |
| 2-MeTHF/Water | 4:1 | ~80 | A greener alternative to THF and dioxane. |
| Ethanol/Water | 3:1 | ~80 | "Green" solvent, good for polar substrates. |
Experimental Protocols
Lab-Scale Protocol (1-10 g)
This protocol is designed for initial optimization and proof-of-concept studies.
Caption: Experimental workflow for a lab-scale Suzuki coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).[6]
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add degassed toluene and water (4:1 v/v) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[15][16]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Scale-Up Protocol (100 g - 1 kg)
Scaling up requires careful consideration of safety, heat transfer, and reagent addition.
Key Scale-Up Considerations:
-
Exothermicity: Suzuki reactions can be exothermic.[17][18] Implement controlled addition of reagents and ensure adequate cooling capacity. A reaction calorimetry study is highly recommended before scaling up.
-
Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture, especially in biphasic systems.
-
Degassing: Thoroughly degas all solvents and the reaction vessel to prevent catalyst deactivation by oxygen.[11]
-
Palladium Removal: Residual palladium in the final product is a major concern in pharmaceutical manufacturing.[10] Incorporate a palladium scavenging step in the work-up procedure.
Step-by-Step Methodology:
-
Reactor Preparation: Charge a clean, dry, and inerted reactor with the aryl halide and this compound.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., 2-MeTHF/water). Begin agitation and add the base (e.g., K₃PO₄).
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Controlled Heating: Gradually heat the reaction mixture to the target temperature, monitoring for any exotherms.
-
Reaction and Monitoring: Maintain the reaction at the set temperature and monitor for completion using in-process controls (e.g., HPLC).
-
Cooling and Quenching: Once complete, cool the reaction mixture.
-
Work-up and Palladium Scavenging: Perform a phase split. To the organic layer, add a palladium scavenger (e.g., a thiol-functionalized silica gel) and stir for a specified time. Filter to remove the scavenger.
-
Aqueous Washes: Wash the organic layer with water and brine.
-
Solvent Swap and Crystallization: Perform a solvent swap to a suitable crystallization solvent and induce crystallization to isolate the pure product.
Analytical Monitoring and In-Process Controls
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring product quality.
| Analytical Technique | Purpose | Typical Application |
| HPLC/UPLC | Quantify starting materials, product, and impurities. | In-process control to determine reaction completion. Final product purity analysis. |
| LC-MS | Identify product and byproducts. | Reaction monitoring and impurity identification. |
| NMR Spectroscopy | Confirm structure of the final product. | Can be used for in-situ reaction monitoring.[19] |
| GC-MS | Analyze volatile components. | Can be used for reaction monitoring if substrates/products are volatile. |
| ICP-MS | Quantify residual palladium. | Critical for final product release in pharmaceutical applications. |
Safety Considerations
-
Reagents: Handle all reagents in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each chemical.
-
Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling flammable organic solvents.
-
Exotherms: Be prepared for potential exotherms, especially during the initial heating phase of the reaction.[17][18]
Conclusion
The successful scale-up of Suzuki-Miyaura reactions with this compound is achievable through a systematic approach to process optimization. Careful selection of the catalyst, ligand, base, and solvent system, coupled with a thorough understanding of the reaction mechanism and potential scale-up challenges, will lead to a robust, safe, and efficient manufacturing process. The protocols and guidelines presented in this document provide a solid foundation for the development of large-scale syntheses involving this versatile building block.
References
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. books.rsc.org [books.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-2-fluoro-4-methylphenylboronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 5-Chloro-2-fluoro-4-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during experimentation with this specific substrate. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you maximize your reaction yields and purity.
The unique structure of this compound, characterized by electron-withdrawing fluorine and chlorine atoms and an ortho-fluoro substituent, presents specific challenges that require careful consideration of reaction parameters. This guide will walk you through systematic troubleshooting and answer key questions to ensure successful and reproducible outcomes.
Troubleshooting Guide: From Low Yield to No Reaction
Encountering a low or nonexistent yield can be a significant roadblock. The following section provides a systematic approach to diagnosing and resolving common issues.
Systematic Troubleshooting Workflow
The key to resolving issues in complex cross-coupling reactions is a logical and stepwise diagnostic process. Before making drastic changes, it's crucial to identify the root cause of the problem. The following workflow illustrates a recommended approach to troubleshooting.
Caption: A workflow diagram for troubleshooting low yields.
Q1: My reaction shows very low conversion with both starting materials remaining. What are the primary factors to investigate?
A1: When both the aryl halide and the boronic acid remain largely unconsumed, the issue often lies with the fundamental components of the catalytic cycle. The this compound is electron-deficient, which can impact the transmetalation step, while the coupling partner (especially if it is an aryl chloride) can make the oxidative addition challenging.
Causality and Actionable Solutions:
-
Catalyst Activity: The generation of the active Pd(0) species is crucial. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be efficiently reduced in situ.[1][2] Inefficient reduction can stall the catalytic cycle before it even begins.
-
Troubleshooting Step: Switch to a Pd(0) source like Pd(PPh₃)₄ or, more effectively, use a modern pre-catalyst (e.g., a Buchwald palladacycle pre-catalyst) which is designed for rapid generation of the active catalytic species.[2]
-
-
Ligand Choice: The steric and electronic properties of the ligand are critical, especially with challenging substrates.[3][4] The ortho-fluoro group on your boronic acid and potential steric hindrance on your coupling partner can impede the approach to the metal center.
-
Troubleshooting Step: Standard ligands like PPh₃ may be insufficient.[5] Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][6] These ligands promote both the oxidative addition and the subsequent reductive elimination step.[6][7]
-
-
Base and Solvent System: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[6][8] The choice of base and solvent are intrinsically linked.
-
Troubleshooting Step: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃, which are often effective in challenging couplings.[6] Ensure your solvent can dissolve the base and the organometallic intermediates. Aprotic polar solvents like dioxane, toluene, or THF, often with a small amount of water, are standard.[9]
-
-
Temperature: The oxidative addition of aryl chlorides, in particular, can have a high activation energy barrier.[10]
-
Troubleshooting Step: Gradually increase the reaction temperature in 10-15 °C increments. Monitor for product formation and potential decomposition.
-
Q2: My starting aryl halide is consumed, but I'm seeing a significant amount of a byproduct corresponding to the protodeboronated arene. What causes this and how can I prevent it?
A2: This observation points directly to protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[11] This is particularly prevalent with electron-deficient arylboronic acids like this compound, especially under aqueous basic conditions.[11][12]
Causality and Actionable Solutions:
-
Mechanism of Protodeboronation: The reaction involves the protonolysis of the boronic acid, which can be catalyzed by either acid or base.[11] In Suzuki couplings, the base-catalyzed pathway is the primary concern.
-
Mitigation Strategies:
-
Use of Boronate Esters: Boronic acids are in equilibrium with their corresponding boronate esters. Converting the boronic acid to a more stable form, such as a pinacol ester or a potassium trifluoroborate salt, can significantly suppress protodeboronation.[6][13] These derivatives act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[11]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for protodeboronation.[14] Switching to strictly anhydrous conditions with a base like KF in a solvent like THF can be effective.
-
Milder Base: If possible, screen milder bases. However, this must be balanced with the need for sufficient reactivity to promote transmetalation.
-
Protocol: Preparation of this compound pinacol ester
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent like THF or Toluene.
-
Drying: Add a drying agent such as anhydrous MgSO₄ to remove any residual water.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Workup: Filter off the drying agent and evaporate the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki coupling without further purification.
Q3: My analysis shows the formation of a symmetrical biaryl, indicating homocoupling of my boronic acid. What is the cause and how can it be minimized?
A3: Homocoupling is another frequent side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[15] This consumes your starting material and complicates purification.
Causality and Actionable Solutions:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a primary cause. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product.[1][9][15]
-
Troubleshooting Step: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes).[16] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt as a pre-catalyst, it can directly react with the boronic acid to generate the homocoupled dimer and Pd(0).[1][16] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices for optimizing the Suzuki coupling of this compound.
Key Factors Influencing Yield
The success of this Suzuki coupling hinges on the careful balance of several interconnected parameters. The diagram below illustrates the primary factors that must be optimized.
Caption: Key factors influencing the yield of the Suzuki coupling reaction.
Q4: Which palladium catalyst and ligand combination is best suited for this compound?
A4: Given the electron-deficient nature and steric hindrance from the ortho-fluoro substituent, a highly active catalyst system is required.
-
Recommended Catalysts: Start with a modern pre-catalyst system. Buchwald pre-catalysts (e.g., SPhos Pd G3) or PEPPSI-type catalysts are excellent choices as they are air-stable and generate the active LPd(0) species efficiently.[2][9]
-
Recommended Ligands: Bulky, electron-rich biaryl phosphine ligands are the gold standard for challenging Suzuki couplings.[2][17]
| Ligand | Key Feature | Best For... |
| SPhos | High activity, general use | A good first choice for screening. |
| XPhos | Increased steric bulk | Coupling with sterically demanding partners.[6] |
| RuPhos | Effective for heteroaryl partners | When coupling with nitrogen-containing heterocycles. |
Q5: How do I select the optimal base and solvent for this specific boronic acid?
A5: The base activates the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent system.[6]
-
Base Selection: For the electron-deficient this compound, a relatively strong base is often necessary to facilitate the formation of the reactive boronate species.
-
K₃PO₄ (Potassium Phosphate): Often the most effective choice for difficult couplings, including those with aryl chlorides.[6] It has moderate solubility in common organic solvents when water is present.
-
Cs₂CO₃ (Cesium Carbonate): A strong base that is also highly effective but more expensive.
-
K₂CO₃ (Potassium Carbonate): A good starting point for more reactive coupling partners (e.g., aryl bromides or iodides).
-
-
Solvent System:
-
Toluene/Water or Dioxane/Water: These are the most common biphasic solvent systems. The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst. A typical ratio is between 4:1 and 10:1 (organic:water).[18]
-
Anhydrous Solvents (e.g., THF, Dioxane): Can be used with bases like KF to minimize protodeboronation, as discussed earlier.
-
Q6: How can I monitor the reaction progress effectively?
A6: Monitoring the reaction is crucial to determine the optimal reaction time and to identify any issues early on.
-
Thin-Layer Chromatography (TLC): The quickest and most common method. Spot the reaction mixture alongside your starting materials. The appearance of a new, typically less polar spot, indicates product formation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It allows you to track the consumption of starting materials and the formation of the product (by mass) and can also help identify side products like homocoupled dimers or protodeboronated species.
-
Nuclear Magnetic Resonance (¹H NMR): Taking a small aliquot from the reaction mixture, performing a mini-quench and extraction, and running a quick ¹H NMR can give a clear picture of the conversion by integrating the signals of the starting material versus the product.
By systematically addressing these factors, researchers can overcome the inherent challenges of using this compound and achieve high yields of the desired cross-coupled products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 5-Chloro-2-fluoro-4-methylphenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with 5-Chloro-2-fluoro-4-methylphenylboronic acid. This particular boronic acid presents a unique set of challenges due to its electron-deficient nature and substitution pattern. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve successful couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no conversion of my starting materials. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your reaction components and conditions is the best first step.[1]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst degradation, consider using a fresh batch or a more robust precatalyst like a palladacycle.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Quality: Verify the purity of your this compound and your coupling partner (aryl halide/triflate). Impurities can inhibit the catalyst.
-
Base and Solvent: The choice of base and solvent is critical. For this electron-deficient boronic acid, a stronger base and a suitable solvent system are often necessary to facilitate the transmetalation step.
Q2: I am observing a significant amount of a byproduct that corresponds to the mass of 1-chloro-4-fluoro-2-methylbenzene. What is happening?
A2: This is a classic sign of protodeboronation, a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2][3][4] This consumes your boronic acid, leading to a lower yield of the desired product.[2] Electron-deficient arylboronic acids, such as the one you are using, are particularly susceptible to this process.[4][5]
Q3: What are the key factors that promote protodeboronation with my substrate?
A3: Several factors can accelerate protodeboronation:
-
Substrate Structure: The electron-withdrawing fluoro and chloro groups on your boronic acid make it more prone to this side reaction.[4]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the rate of protodeboronation.[4]
-
Presence of Water: While often a component of Suzuki reactions, excess water can facilitate the hydrolysis of the C-B bond.
-
Choice of Base: The type and concentration of the base can significantly influence the rate of protodeboronation.[2][4] The reaction is often accelerated under basic conditions which form the more reactive boronate anion.[4]
Q4: Besides protodeboronation, what other common side reactions should I be aware of?
A4: Other potential side reactions in Suzuki couplings include:
-
Homocoupling: Dimerization of your boronic acid (Glaser coupling) or your aryl halide can occur, especially in the presence of oxygen.[6]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene.[6][7] This can happen if the palladium complex reacts with a hydride source in the reaction mixture.[7]
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity.[6]
In-Depth Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
When faced with a stalled reaction, a careful evaluation of your reaction parameters is necessary. The electron-deficient nature of this compound can make the transmetalation step of the Suzuki catalytic cycle sluggish.
Potential Causes & Solutions:
-
Insufficiently Active Catalyst:
-
Explanation: The choice of palladium source and ligand is paramount for activating both the aryl halide and the boronic acid.[8] For challenging substrates, traditional catalysts like Pd(PPh₃)₄ may not be sufficient.[8]
-
Recommendation: Switch to a more active catalyst system. Buchwald and other bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a suitable palladium source (e.g., Pd₂(dba)₃ or a palladacycle precatalyst) are often more effective for difficult couplings.[8] These ligands promote both oxidative addition and reductive elimination.
-
-
Suboptimal Base and Solvent Combination:
-
Explanation: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[9][10] The solvent must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases if used.
-
Recommendation: For an electron-deficient boronic acid, a stronger base is often required. Consider switching from weaker bases like Na₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[7]
-
Troubleshooting Experimental Protocol 1: Catalyst and Base Screening
-
Setup: Prepare a series of parallel reactions in small vials under an inert atmosphere.[1]
-
Reagents: To each vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if needed.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1).[1]
-
Reaction: Stir the reactions at an elevated temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS to identify the most effective conditions.[1]
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) |
| Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 | SPhos Pd G2 |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | THF/H₂O |
| Temperature | 80 °C | 100 °C | 100 °C |
A summary of potential screening conditions.
Issue 2: Significant Protodeboronation Observed
The presence of the protonated byproduct of your boronic acid indicates that the rate of protodeboronation is competitive with or faster than the rate of the desired cross-coupling.
Potential Causes & Solutions:
-
Boronic Acid Instability:
-
Explanation: As discussed, electron-deficient boronic acids are inherently less stable under basic Suzuki conditions.
-
Recommendation: Convert the boronic acid to a more stable derivative. Common alternatives include boronate esters (e.g., pinacol esters) or organotrifluoroborates (R-BF₃K).[2] MIDA boronates are particularly stable and can be used in a "slow release" strategy to keep the concentration of the unstable free boronic acid low during the reaction.[2]
-
Experimental Protocol 2: Formation of a MIDA Boronate Ester
-
Dissolution: In a suitable vial, dissolve the this compound (1.0 equiv.) in a solvent like methylene chloride.
-
Addition: Add N-methyliminodiacetic acid (MIDA) (1.0 equiv.).
-
Azeotropic Removal of Water: Reflux the mixture with a Dean-Stark trap to remove water and drive the ester formation to completion.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure to obtain the MIDA boronate, which can often be used without further purification.
-
Reaction Kinetics Favoring Protodeboronation:
-
Explanation: If the catalytic cycle is slow, the boronic acid has more time to decompose.
-
Recommendation: Employ a highly active catalyst system that promotes a fast Suzuki coupling, outcompeting the protodeboronation.[11] Precatalysts that rapidly generate the active Pd(0) species are advantageous.[11] Additionally, consider adding the boronic acid slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Visualizing the Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 5-Chloro-2-fluoro-4-methylphenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 5-Chloro-2-fluoro-4-methylphenylboronic acid in cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling.
Introduction
This compound is a valuable building block in organic synthesis, prized for the introduction of a substituted phenyl moiety.[1][2][3] However, its specific substitution pattern, featuring an ortho-fluoro group and a para-chloro group, can lead to a unique set of challenges and side reactions during cross-coupling. This guide provides a structured approach to identifying, understanding, and mitigating these issues to ensure successful and high-yielding reactions.
Troubleshooting Guide: Addressing Common Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
Q: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or failing completely. What are the likely causes and how can I fix it?
A: Low yields are a common frustration, and with this specific boronic acid, several factors could be at play. A systematic approach to troubleshooting is essential.
Potential Cause 1: Protodeboronation
This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your boronic acid.[4][5] Electron-deficient boronic acids, like the one , are particularly susceptible to this issue.[6][7][8][9]
-
Troubleshooting Steps:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote protodeboronation.[10][11] If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[9][12]
-
Solvent System: While many Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[12] Consider using anhydrous conditions or minimizing the amount of water in your reaction.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the rate of protodeboronation.[13] Monitor your reaction closely by TLC or LC-MS and aim for the shortest possible reaction time at the lowest effective temperature.
-
Use of More Stable Boron Reagents: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate.[4][9][14] These reagents often release the active boronic acid slowly into the reaction mixture, minimizing its concentration and thus the rate of decomposition.[4][15]
-
Potential Cause 2: Homocoupling of the Boronic Acid
This side reaction leads to the formation of a symmetrical biaryl from two molecules of the boronic acid, consuming your starting material and complicating purification.[16]
-
Troubleshooting Steps:
-
Inert Atmosphere: The primary cause of homocoupling is often the presence of oxygen, which can mediate the oxidation of the Pd(0) catalyst.[16][17] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). This can be achieved by properly degassing your solvent and using freeze-pump-thaw cycles or by bubbling an inert gas through the reaction mixture.[9][12][17]
-
Palladium Source: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product.[16] Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.
-
Potential Cause 3: Catalyst Deactivation or Inefficiency
The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.[18][19][20][21][22][23]
-
Troubleshooting Steps:
-
Ligand Selection: For challenging substrates, especially those with steric hindrance or specific electronic properties, the ligand plays a crucial role.[11] For this compound, which has an ortho-substituent, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[6][12][18]
-
Catalyst Loading: While it may be tempting to use a very low catalyst loading, for difficult couplings, a slightly higher loading (e.g., 1-2 mol%) might be necessary to achieve a good yield.
-
Catalyst Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as they can be sensitive to air and moisture.[9][18]
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My reaction appears to have worked, but I'm seeing significant impurities alongside my desired product. What are these and how can I prevent them?
A: Besides the desired product, several side products can form, complicating purification.
Impurity 1: Homocoupled Boronic Acid
-
Identification: A symmetrical biaryl with a molecular weight roughly double that of the deboronated starting material.
-
Prevention: As discussed in Problem 1, rigorous exclusion of oxygen is the most effective way to prevent homocoupling.[16][17]
Impurity 2: Protodeboronated Starting Material
-
Identification: 4-Chloro-1-fluoro-2-methylbenzene.
-
Prevention: Follow the troubleshooting steps for minimizing protodeboronation outlined in Problem 1.
Impurity 3: Dehalogenated Product
-
Identification: The desired product missing the chloro substituent.
-
Cause: Dehalogenation is a side reaction where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[12][13][24] This can also happen to the chloro group on the boronic acid-derived portion of the product, although it's less common. The mechanism often involves the formation of a palladium-hydride species.[12]
-
Prevention:
Frequently Asked Questions (FAQs)
Q1: What is the role of the ortho-fluoro substituent on the reactivity of this compound?
The ortho-fluoro group has a significant electronic effect. Fluorine is highly electronegative, making the boronic acid more electron-deficient.[1] This can increase its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, it can also increase the susceptibility of the boronic acid to protodeboronation.[25][26][27][28]
Q2: Can the chloro group on the boronic acid participate in the cross-coupling reaction?
While aryl chlorides can undergo Suzuki-Miyaura coupling, it is generally much more challenging than with aryl bromides or iodides.[12][22][29][30] In a typical reaction with a more reactive aryl bromide or iodide as the coupling partner, the boronic acid functionality will react selectively. However, under harsh conditions or with highly active catalyst systems designed for aryl chloride activation, you might observe side products resulting from the reaction of the chloro group.
Q3: How should I store this compound to ensure its stability?
Boronic acids can be sensitive to air and moisture. It is best to store this compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dry place. For long-term storage, refrigeration is recommended.
Q4: Is it necessary to use a phase-transfer catalyst with this boronic acid?
In many cases, a phase-transfer catalyst is not necessary, especially when using a solvent system that can solubilize both the organic and aqueous phases (e.g., dioxane/water). However, for biphasic systems where solubility is an issue, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve the reaction rate and yield.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | XPhos Pd G3 (1-2 mol%) | Highly active precatalyst with a bulky, electron-rich ligand suitable for challenging substrates.[18] |
| Ligand | XPhos (if using a Pd source without a pre-ligand) | Bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[18] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base that is effective in promoting transmetalation while minimizing protodeboronation.[12] |
| Solvent | Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Common solvent systems for Suzuki couplings. The small amount of water helps to dissolve the base. |
| Temperature | 80-100 °C | A good starting temperature range. Optimize as needed based on reaction monitoring. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation and homocoupling.[16][17] |
General Protocol for a Trial Suzuki-Miyaura Reaction
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1.5 mol%).
-
Place the reaction vial in a preheated oil bath or heating block and stir vigorously at 90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield issues.
Key Side Reactions of this compound
Caption: Major reaction pathways and side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. (5-Chloro-2-fluoro-4-methylphenyl)boronic acid , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 3. (5-Chloro-2-fluoro-4-methylphenyl)boronic acid , Package: 25g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. thieme-connect.com [thieme-connect.com]
- 21. wwjmrd.com [wwjmrd.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Yoneda Labs [yonedalabs.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 5-Chloro-2-fluoro-4-methylphenylboronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 5-Chloro-2-fluoro-4-methylphenylboronic acid. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the common challenges associated with purifying these specific halogenated biaryl compounds.
Introduction: The Unique Purification Challenges
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of complex biaryl structures. However, the very features that make it a useful building block—the chloro, fluoro, and methyl substituents—also introduce specific purification challenges. These include:
-
Similar Polarity of Byproducts: The homocoupled dimer of the boronic acid and the desired biaryl product often exhibit very similar polarities, making chromatographic separation difficult.
-
Solubility Issues: The presence of halogens can affect the solubility of the product in common recrystallization solvents.
-
Residual Palladium: Removing the palladium catalyst to the levels required for pharmaceutical applications (<10 ppm) can be challenging.
-
Boronic Acid-Related Impurities: Unreacted boronic acid and its degradation products (e.g., protodeboronation byproducts) can complicate the purification process.
This guide is structured to provide you with a logical workflow for troubleshooting these issues and to answer your most pressing questions.
Troubleshooting Guide: From Reaction Work-up to Pure Product
This section addresses specific problems you might encounter during the purification process, offering potential causes and actionable solutions.
Issue 1: Difficulty in Separating the Desired Product from a Major Impurity by Column Chromatography
Symptom: Two or more spots are very close together on the TLC plate, and co-elution occurs during column chromatography.
Potential Causes:
-
Homocoupling of the Boronic Acid: The most common culprit is the formation of the symmetrical biaryl dimer from the homocoupling of this compound. This byproduct often has a polarity very similar to the desired cross-coupled product.
-
Isomeric Byproducts: Depending on the reaction conditions, side reactions could lead to the formation of constitutional isomers that are difficult to separate.
-
Inappropriate Solvent System: The chosen eluent for chromatography may not have sufficient selectivity for the compounds in your mixture.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System Modification: Experiment with different solvent systems. For halogenated biaryls, a combination of a non-polar solvent like hexane or cyclohexane with a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. Sometimes, adding a small amount of a third solvent, like methanol or acetonitrile, can improve separation.
-
Stationary Phase: While silica gel is standard, consider using alumina (neutral, acidic, or basic) or a reversed-phase silica gel (C18) if you are struggling with separation on regular silica.
-
Gradient Elution: Employ a shallow gradient during column chromatography. A slow, gradual increase in the polar solvent concentration can often resolve closely eluting compounds.
-
-
Address the Root Cause - Homocoupling:
-
Degas Rigorously: Oxygen is a known promoter of boronic acid homocoupling. Ensure your reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) before adding the palladium catalyst.
-
Use a Pd(0) Catalyst: If you are using a Pd(II) precatalyst, it can directly mediate homocoupling before the catalytic cycle begins. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.
-
Add a Reducing Agent: The addition of a mild reducing agent can help to ensure the palladium is in its active Pd(0) state.
-
-
Consider Recrystallization: If chromatography fails, recrystallization can be a powerful alternative. Experiment with a range of solvents and solvent pairs. For halogenated biaryls, consider solvent systems like ethanol/water, hexane/ethyl acetate, or toluene/hexane.
Issue 2: Low Recovery of the Product After Work-up and Purification
Symptom: The final isolated yield of the purified product is significantly lower than expected based on reaction monitoring (e.g., by LC-MS or TLC).
Potential Causes:
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase, leading to losses during the extractive work-up.
-
Precipitation During Work-up: The product might be precipitating out with the inorganic salts, leading to its loss during filtration.
-
Adsorption onto Stationary Phase: The product might be irreversibly adsorbing to the silica gel or alumina during column chromatography.
-
Protodeboronation: The boronic acid may be degrading to 4-chloro-2-fluoro-1-methylbenzene, which can be volatile and lost during solvent removal.
Solutions:
-
Optimize the Extractive Work-up:
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer. A method for isolating a similar compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid, involves adding a salt to a mixture of water and a water-miscible organic solvent to partition the boronic acid into the organic layer.[1][2][3] This principle can be applied to the product as well.
-
-
Careful Filtration: If solids are present after the reaction, wash them thoroughly with the extraction solvent to ensure any trapped product is recovered.
-
Deactivate the Stationary Phase: If you suspect your product is sticking to the column, you can try deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent. This is particularly useful if your product has any basic functional groups.
-
Monitor for Volatility: If your product is of low molecular weight, be cautious during solvent removal under reduced pressure. Use moderate temperatures and pressures to avoid loss of product.
Issue 3: Final Product is Contaminated with Palladium
Symptom: ICP-MS or other elemental analysis shows palladium levels above the acceptable limit in the final product.
Potential Causes:
-
Inefficient Removal During Work-up: Standard aqueous washes are often insufficient to remove all palladium residues.
-
Complexation of Palladium with the Product: The product itself might be acting as a ligand for palladium, making it difficult to remove.
Solutions:
-
Filtration through Celite® or Silica Gel: After the reaction, filtering the mixture through a pad of Celite® or a short plug of silica gel can remove a significant portion of the palladium catalyst.[4]
-
Aqueous Washes with Chelating Agents: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium bisulfite can help to sequester the palladium in the aqueous phase.[5]
-
Use of Scavengers: There are commercially available solid-supported scavengers with thiol groups (e.g., MP-TMT) that are highly effective at binding to and removing palladium.[6] These can be added to the reaction mixture after completion, stirred, and then filtered off.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can effectively adsorb residual palladium. The charcoal is then removed by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted this compound and its boroxine anhydrides from the reaction mixture?
A1: An acidic or basic wash during the work-up is highly effective. Boronic acids are amphoteric and can be extracted into either an acidic or a basic aqueous solution.
-
Basic Wash: Washing the organic layer with an aqueous solution of a base like sodium hydroxide (1M NaOH) or sodium carbonate will deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous layer.[7]
-
Acidic Wash: Alternatively, an acidic wash with dilute HCl can also be effective, although a basic wash is more commonly employed for this purpose.
-
Methanol Co-evaporation: Boronic acids can form volatile methyl esters. Repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure can help remove residual boronic acid as trimethyl borate.[7][8]
Q2: What is a good starting point for a TLC solvent system to monitor my reaction and for developing a column chromatography method?
A2: A good starting point for developing a TLC method for biaryl compounds derived from this compound is a mixture of a non-polar and a moderately polar solvent.
-
Recommended Starting Points:
-
Hexane:Ethyl Acetate (9:1 to 7:3 v/v)
-
Cyclohexane:Dichloromethane (1:1 v/v)
-
-
Optimization: Adjust the ratio of the solvents to achieve an Rf value of approximately 0.2-0.4 for your desired product on the TLC plate. This will typically translate to a good separation on a silica gel column.
Q3: My product seems to be an oil and won't crystallize. What can I do?
A3: "Oiling out" is a common problem in recrystallization. Here are a few strategies to try:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Cool Slowly: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Rapid cooling often promotes oil formation.
-
Change the Solvent System: If one solvent system is not working, try another. If your compound is "oiling out" from a single solvent, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble). Dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes cloudy. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/pentane.
Q4: How do the chloro and fluoro substituents affect the purification strategy?
A4: The electron-withdrawing nature of the chlorine and fluorine atoms can influence the polarity and reactivity of the product.
-
Polarity: The presence of halogens increases the polarity of the molecule compared to a simple alkyl-substituted biaryl. This means that you may need a slightly more polar eluent system for column chromatography.
-
Solubility: Halogenated compounds can have different solubility profiles. It is worth screening a wider range of solvents for recrystallization.[9]
-
Chromatographic Separation: The separation of halogenated isomers can be challenging. Specialized chromatography columns, such as those with a pentafluorophenyl (PFP) stationary phase, can sometimes provide better resolution for these types of compounds compared to standard silica or C18 columns.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of products from reactions involving this compound.
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. JP2014524933A - Method for isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acid - Google Patents [patents.google.com]
- 3. TR201810920T4 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Reagents & Solvents [chem.rochester.edu]
preventing decomposition of 5-Chloro-2-fluoro-4-methylphenylboronic acid during reaction
Technical Support Center: 5-Chloro-2-fluoro-4-methylphenylboronic acid
A Guide to Preventing Decomposition in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with the stability of this reagent and ensure the success of your experiments.
The structure of this compound, with its electron-withdrawing chloro and fluoro substituents, makes it particularly susceptible to decomposition under common cross-coupling conditions. This guide will address the primary decomposition pathways and provide robust, actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low yield, and I suspect the boronic acid is decomposing. What is the most likely cause?
A1: The most common cause of decomposition for an electron-deficient arylboronic acid like this one is protodeboronation .[1][2] This is a side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your starting material.[2] This process is often accelerated by high temperatures, the presence of water, and the choice of base.[3][4]
Q2: How do the substituents on this specific boronic acid (chloro, fluoro, methyl) affect its stability?
A2: The chloro and fluoro groups are electron-withdrawing, which makes the aryl ring electron-deficient. This generally increases the boronic acid's susceptibility to base-catalyzed protodeboronation.[5][6] While the methyl group is weakly electron-donating, its effect is likely outweighed by the two halogens. Boronic acids with electron-withdrawing substituents are known to be less stable under basic conditions.[2][5]
Q3: Is it better to use the boronic acid or a boronate ester derivative for my reaction?
A3: For challenging substrates prone to decomposition, using a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate is highly recommended.[7][8][9] These derivatives offer several advantages:
-
Enhanced Stability : They are generally more resistant to premature protodeboronation and oxidation, allowing for easier handling and storage.[7][8]
-
Slow Release : MIDA boronates, in particular, can be used in "slow release" protocols. Under the reaction conditions, the boronic acid is generated in situ at a controlled rate, keeping its ambient concentration low and minimizing decomposition pathways.[2][9]
Troubleshooting Guide: Mitigating Decomposition Pathways
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to prevent the decomposition of this compound.
Issue 1: Significant Protodeboronation Observed
If you identify the formation of 1-chloro-4-fluoro-2-methylbenzene as a major byproduct, protodeboronation is the primary issue.
Root Causes & Solutions:
-
Harsh Basic Conditions : Strong bases and the presence of water can accelerate protodeboronation.[2][4] The mechanism often involves the formation of a boronate anion, which then reacts with a proton source (like water).[2]
-
Elevated Temperatures : High reaction temperatures can provide the activation energy needed for decomposition pathways.[10]
-
Presence of Water : Water acts as a proton source for protodeboronation.
Issue 2: Formation of Homocoupling Byproduct
The formation of a biaryl product derived from two molecules of the boronic acid is known as homocoupling.
Root Causes & Solutions:
-
Presence of Oxygen : Oxygen can lead to oxidative side reactions that promote the homocoupling of boronic acids.[7] This can also deactivate the Pd(0) catalyst.[1]
-
Pd(II) Precatalyst Issues : If you are using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, or it can promote homocoupling.[3][7]
-
Solution : Consider using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, or a modern precatalyst system designed for efficient activation.[3]
-
Data-Driven Recommendations
The choice of reaction parameters has a quantifiable impact on minimizing decomposition. The following table summarizes key choices and their rationale.
| Parameter | Recommended Condition | Rationale |
| Boron Reagent | MIDA Boronate or Pinacol Ester | Increased stability and potential for slow-release of the boronic acid, minimizing its concentration and thus the rate of protodeboronation.[2][9] |
| Base | K₃PO₄, Cs₂CO₃, KF | Milder bases are less likely to promote protodeboronation compared to strong hydroxides or aqueous carbonates.[1] |
| Solvent | Anhydrous Dioxane, Toluene, or CPME | The absence of water is critical to suppress protodeboronation.[4][11] |
| Temperature | 60-90 °C (Screening Required) | Lower temperatures reduce the rate of decomposition pathways.[10] Optimal temperature is a balance between reaction rate and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling and catalyst deactivation.[4][7] |
Experimental Protocols
Here are detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling with a sensitive boronic acid, designed to minimize decomposition.
Protocol 1: Anhydrous Suzuki-Miyaura Coupling
This protocol is designed to rigorously exclude water, a primary contributor to protodeboronation.
-
Glassware Preparation : Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition : To the flask, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0 eq).
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent & Catalyst Addition : Under a positive flow of inert gas, add degassed, anhydrous 1,4-dioxane (to achieve a ~0.1 M concentration). Bubble inert gas through the stirred suspension for 15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
-
Workup : Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Problem & Solution
To better understand the competing pathways, the following diagrams illustrate the logic of decomposition and the recommended experimental workflow.
Decomposition & Prevention Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 5-Chloro-2-fluoro-4-methylphenylboronic acid
Welcome to the comprehensive technical support guide for 5-Chloro-2-fluoro-4-methylphenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development. Here, we provide expert guidance and practical solutions for managing impurities, ensuring the integrity and success of your chemical syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and quality control of this compound.
Q1: What are the most common impurities I should be aware of?
A1: The primary impurities are boronic anhydrides (boroxines), the protodeboronated byproduct (4-chloro-1-fluoro-2-methylbenzene), and residual starting materials from the synthesis. Boroxines, which are cyclic trimers formed by dehydration, are the most frequent impurity and can significantly affect reaction stoichiometry.[1][2]
Q2: How can I detect boroxine formation in my sample?
A2: Boroxine formation can be identified using several analytical techniques. ¹H NMR spectroscopy is a direct method, where you may observe a broadening of the B(OH)₂ signal.[3] High-Performance Liquid Chromatography (HPLC) is also effective, typically showing the boroxine as a distinct, less polar peak compared to the boronic acid.[4]
Q3: What are the ideal storage conditions to maintain the purity of this compound?
A3: To minimize degradation, the compound should be stored in a cool (refrigerated), dry, and well-ventilated place in a tightly sealed container.[5] Storage under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent moisture-driven anhydride formation and oxidation.
Q4: Can impurities in my boronic acid affect my Suzuki-Miyaura coupling reaction?
A4: Absolutely. The purity of boronic acids is critical for the efficiency and reproducibility of Suzuki-Miyaura coupling reactions.[6][7] Impurities can poison the palladium catalyst, lead to unwanted side reactions, and complicate the purification of your desired product, ultimately lowering the overall yield.[6]
Part 2: Troubleshooting Guide for Common Issues
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions
Variable yields are often traced back to the quality and handling of the boronic acid.
Potential Causes & Solutions:
-
Presence of Boroxines: The formation of boroxines from the dehydration of boronic acid is a common cause of reduced reactivity.[1][2]
-
Solution: Before use, you can convert boroxines back to the active boronic acid by dissolving the sample in a suitable organic solvent (like diethyl ether) and washing it with water. This rehydrates the anhydride to the monomeric form.
-
-
Protodeboronation: This is the loss of the boronic acid group, which can occur under harsh conditions, leading to an inactive byproduct.[8][9]
-
Homocoupling: The palladium catalyst can sometimes promote the dimerization of the boronic acid, especially in the presence of oxygen.[4][12]
-
Solution: Thoroughly degassing your reaction mixture and maintaining an inert atmosphere can suppress this side reaction.[13]
-
Troubleshooting Workflow for Low Yields
Caption: A step-by-step guide to troubleshooting low yields in cross-coupling reactions.
Issue 2: Difficulty in Purification of the Final Product
The presence of boron-containing impurities can make the purification of your final compound challenging.
Strategies for Removal of Boronic Acid-Related Impurities:
| Method | Description |
| Aqueous Basic Wash | Boronic acids are acidic and can often be removed by washing the organic reaction mixture with an aqueous basic solution (e.g., NaOH or K₂CO₃). |
| Complexation with Diols | Boronic acids can form complexes with diols like sorbitol or diethanolamine, which can then be removed through extraction.[14] |
| Recrystallization | If your desired product is crystalline, recrystallization is a powerful technique for removing impurities.[15][16] |
| Chromatography | For challenging separations, column chromatography on silica gel can be effective, though boronic acids can sometimes be difficult to elute.[15] |
Part 3: Advanced Purification and Quality Control
For applications requiring high-purity this compound, the following protocols are recommended.
Recrystallization Protocol
This procedure can be used to purify the boronic acid from many common impurities.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate or chloroform and a poor solvent like hexane or heptane)[17]
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Cool the mixture further in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Purification Workflow Diagram
Caption: A visual representation of the recrystallization workflow for boronic acid purification.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings of 5-Chloro-2-fluoro-4-methylphenylboronic acid
Welcome to the dedicated technical support guide for troubleshooting catalyst deactivation in Suzuki-Miyaura couplings involving 5-Chloro-2-fluoro-4-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, ensuring robust and reproducible results.
Introduction: The Challenge of Steric Hindrance and Electronic Effects
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, the performance of this reaction is highly dependent on the stability and activity of the palladium catalyst. Substrates like this compound present a unique set of challenges due to the interplay of steric hindrance from the ortho-fluoro and methyl groups, and the electronic-withdrawing nature of the chloro and fluoro substituents. These factors can significantly influence the rate of key elementary steps in the catalytic cycle, such as oxidative addition and transmetalation, and can also promote pathways leading to catalyst deactivation.
This guide provides a structured approach to identifying the root causes of catalyst deactivation in this specific context and offers actionable, field-proven solutions to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound.
Q1: My reaction has stalled, and I observe a black precipitate. What is happening?
A1: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of catalyst deactivation through precipitation. This occurs when the palladium(0) species, the active form of the catalyst, agglomerates and falls out of the solution. This is often triggered by a slow or inefficient reductive elimination step, which is the final step in the catalytic cycle that regenerates the Pd(0) catalyst. The steric hindrance from the ortho-fluoro and methyl groups on your boronic acid can slow down this step, increasing the lifetime of the Pd(0) intermediate and making it more susceptible to aggregation.
Q2: I am seeing significant amounts of homocoupling of my boronic acid. What is the cause?
A2: Homocoupling of boronic acids, also known as the Glaser-Hay coupling, is a common side reaction that can compete with the desired cross-coupling. This is often promoted by the presence of oxygen in the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid. It is crucial to ensure that your reaction is performed under strictly anaerobic conditions.
Q3: My reaction is sluggish, and I am not getting complete conversion. How can I improve the reaction rate?
A3: A sluggish reaction can be due to several factors. The electron-withdrawing fluoro and chloro groups on your boronic acid can decrease the nucleophilicity of the boronate species, slowing down the transmetalation step. Additionally, the steric bulk around the boron atom can hinder its approach to the palladium center. To address this, consider the following:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands can accelerate both the oxidative addition and reductive elimination steps.
-
Base Selection: The choice of base is critical for the formation of the active boronate species. A stronger base may be required to facilitate the transmetalation of this sterically hindered and electronically deactivated boronic acid.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. A solvent system that can effectively solvate the base and the boronate species is often beneficial.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for diagnosing and resolving catalyst deactivation issues.
Guide 1: Diagnosing and Preventing Palladium Precipitation
Palladium precipitation is a common failure mode. This guide provides a systematic approach to identify the cause and implement preventative measures.
1.1. Visual Inspection and Reaction Monitoring:
-
Observation: The appearance of a black or dark brown precipitate is the primary indicator.
-
Reaction Profiling: Take aliquots of the reaction mixture at regular intervals and analyze them by HPLC or GC-MS. A plateau in product formation coinciding with the appearance of the precipitate confirms that catalyst deactivation is the cause of the stalled reaction.
1.2. Experimental Workflow for Troubleshooting Palladium Precipitation:
Caption: Troubleshooting workflow for palladium precipitation.
1.3. Recommended Ligands for Sterically Hindered Couplings:
| Ligand Type | Examples | Key Advantages |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines that promote fast oxidative addition and reductive elimination. |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Chiral ferrocenyl phosphines known for their high activity and stability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong sigma-donors that form robust bonds with palladium, enhancing catalyst stability. |
Guide 2: Mitigating Boronic Acid Homocoupling
Homocoupling not only consumes your starting material but can also complicate purification.
2.1. Diagnosis:
-
Analytical Evidence: The presence of 5,5'-dichloro-2,2'-difluoro-4,4'-dimethyl-1,1'-biphenyl in your reaction mixture, confirmed by LC-MS or NMR, is a definitive sign of homocoupling.
2.2. Protocol for Minimizing Homocoupling:
-
Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by subjecting it to at least three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen). Sparging the solvent with the inert gas for 30 minutes prior to use is also highly recommended.
-
Use of High-Purity Reagents: Ensure that your boronic acid, aryl halide, and base are of high purity and are stored under inert conditions to minimize exposure to oxygen.
-
Consider a Palladium(II) Precatalyst: While Pd(0) is the active catalyst, starting with a stable Pd(II) precatalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2) can sometimes be beneficial. The in-situ reduction to Pd(0) can lead to a more controlled and sustained catalytic activity.
Part 3: Understanding Deactivation Mechanisms
A deeper understanding of the underlying deactivation pathways is crucial for rational troubleshooting.
Technical Support Center: The Impact of Water on Suzuki Reactions with 5-Chloro-2-fluoro-4-methylphenylboronic acid
Here is the technical support center you requested.
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the nuanced role of water in Suzuki-Miyaura cross-coupling reactions, specifically when using the electron-deficient substrate, 5-Chloro-2-fluoro-4-methylphenylboronic acid. This guide is structured to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Section 1: Frequently Asked Questions (FAQs) - The Dual Role of Water
This section addresses the fundamental questions regarding the often-misunderstood role of water in the Suzuki-Miyaura coupling.
Q1: Is water a required component for my Suzuki reaction to work?
A1: Not strictly required, but often beneficial. The Suzuki-Miyaura reaction is renowned for its versatility, and it can be run under both strictly anhydrous and aqueous conditions.[1] However, the presence of a small amount of water, often in a co-solvent system like Dioxane/H₂O or THF/H₂O, can be crucial.[1][2] Water plays a key role in the mechanism, primarily by facilitating the formation of the active boronate species [ArB(OH)3]− and influencing the solubility and activity of the inorganic base (e.g., K₂CO₃, K₃PO₄).[3][4]
Q2: How can a controlled amount of water actually improve my reaction?
A2: Water can enhance the reaction in several ways. Firstly, it promotes the dissolution of inorganic bases like carbonates and phosphates, which are often poorly soluble in organic solvents alone. This increased solubility leads to a more effective activation of the boronic acid for the critical transmetalation step.[2] Secondly, water participates in the formation of the hydroxide anion (OH⁻), which coordinates with the palladium center, facilitating the exchange with the boronic acid to form the key intermediate for transmetalation.[5] Some studies have even reported a remarkable rate acceleration in the presence of water.[6]
Q3: What are the primary negative impacts of having too much water or uncontrolled water in my reaction?
A3: The most significant negative impact, especially for electron-deficient boronic acids, is protodeboronation . This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[7] Water acts as the proton source for this reaction, which is often accelerated by the basic conditions required for the coupling itself.[8][9] Additionally, excess water can lead to catalyst decomposition (formation of palladium black) and hydrolysis of sensitive functional groups on your substrates.[10]
Q4: My substrate is this compound. Is it particularly sensitive to water-induced side reactions?
A4: Yes, it is highly likely to be sensitive. The presence of two electron-withdrawing groups (the chloro and fluoro substituents) on the phenyl ring makes the carbon atom attached to the boron more electrophilic. This increased electrophilicity makes the C-B bond more susceptible to nucleophilic attack and subsequent protonolysis (protodeboronation), particularly under the basic, aqueous conditions of the reaction.[8][11] Therefore, careful control of water content, base strength, and reaction temperature is critical when using this substrate.
Section 2: Troubleshooting Guide - From Low Yield to No Reaction
This section provides direct answers to common problems encountered during the experiment.
Q1: My reaction yield is very low, and I'm recovering mostly my aryl halide starting material. Could water be the culprit?
A1: Yes, but it could be either too little or too much.
-
Too Little Water/Poor Base Solubility: If you are using an inorganic base like K₃PO₄ in a solvent like dioxane, insufficient water can lead to poor base solubility. The base cannot effectively activate the boronic acid to the boronate, which is necessary for transmetalation.[2] The catalytic cycle stalls before the key C-C bond-forming step.
-
Too Much Water/Protodeboronation: If your boronic acid is decomposing, you will also see low yields. A key diagnostic is to check for the presence of 1-chloro-4-fluoro-2-methylbenzene, the protodeboronated byproduct. If this is a major component in your crude mixture, your boronic acid is being consumed by this side reaction.[7] This is a very common issue with electron-deficient boronic acids.[8]
Q2: I'm observing a significant amount of 1-chloro-4-fluoro-2-methylbenzene in my crude NMR. What is happening and how do I fix it?
A2: You are observing the direct result of protodeboronation. This side reaction competes with the desired catalytic cycle.[7]
Table 1: Strategies to Mitigate Protodeboronation
| Strategy | Rationale & Explanation | Recommended Actions |
| Use Milder Bases | Strong bases (e.g., NaOH) in water create a high concentration of hydroxide, which aggressively promotes both boronate formation and protodeboronation. Milder bases like potassium fluoride (KF) or carbonates (K₂CO₃, Cs₂CO₃) provide a better balance.[8] | Switch from strong hydroxides to K₃PO₄, Cs₂CO₃, or KF. Ensure the base is finely powdered for better reactivity. |
| Reduce Water Content | Less water reduces the availability of the proton source required for the C-B bond cleavage.[8] | Try a solvent system with a lower water ratio (e.g., Dioxane/H₂O 10:1) or switch to a fully anhydrous system. |
| Lower Reaction Temperature | Protodeboronation, like most reactions, has an activation energy. Lowering the temperature can slow this undesired pathway more than it slows the desired Suzuki coupling.[2] | Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. Monitor by TLC/LC-MS. |
| Use a More Stable Boron Reagent | Boronic acids can be converted to more stable forms like pinacol esters (Bpin), MIDA boronates, or trifluoroborate salts. These reagents slowly release the active boronic acid in situ, keeping its standing concentration low and minimizing decomposition.[2][7][8] | If possible, synthesize or purchase the corresponding pinacol ester of this compound. |
Q3: My reaction mixture turned black and a precipitate formed. What happened to my catalyst?
A3: The formation of a black precipitate is almost always palladium black, which is the inactive, aggregated form of the palladium catalyst.[10] This indicates your active Pd(0) catalyst has been either oxidized or has agglomerated and fallen out of the catalytic cycle. While this can happen for many reasons (e.g., presence of oxygen), harsh conditions involving high temperatures and certain base/solvent combinations can accelerate this process. Rigorous degassing of all solvents (including water) and maintaining a positive inert atmosphere (Argon or Nitrogen) is critical to prevent this.[2][8]
Section 3: Protocols & Methodologies
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Suzuki Coupling under Controlled Aqueous Conditions
This protocol is a good starting point for many Suzuki couplings and balances the benefits of water with strategies to minimize side reactions.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[12]
-
Inert Atmosphere Setup: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[8]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1). To degas, bubble Argon through the solvent mixture for 20-30 minutes. Add the solvent to the flask via syringe to achieve a concentration of ~0.1 M relative to the aryl halide.[2]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand if required.
-
Reaction Execution: Immerse the flask in a pre-heated oil bath (typically 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Suzuki Coupling under Strictly Anhydrous Conditions
This protocol is recommended when protodeboronation is a severe issue and the use of water is detrimental.
-
Vessel & Reagent Preparation: Rigorously dry all glassware in an oven (>120 °C) and cool under a stream of inert gas. Use anhydrous, degassed solvents.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and an anhydrous base (e.g., potassium trimethylsilanolate (TMSOK) or finely powdered, dried KF, 2.0-3.0 equiv) to a dry Schlenk flask with a stir bar.[2]
-
Solvent & Catalyst Addition: Add the anhydrous, degassed solvent (e.g., THF or Dioxane) via syringe. Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-3 mol%).
-
Reaction Execution & Monitoring: Proceed as described in Protocol 1, ensuring the system remains sealed under a positive pressure of inert gas throughout the reaction.
-
Workup & Purification: Proceed as described in Protocol 1.
Section 4: Key Mechanistic Insights (Visualized)
Understanding the underlying mechanisms is key to effective troubleshooting.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[13]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 5-Chloro-2-fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The utility and versatility of this Nobel Prize-winning reaction are intrinsically linked to the stability and reactivity of the organoboron coupling partner, most commonly a boronic acid. This guide provides an in-depth comparative analysis of 5-Chloro-2-fluoro-4-methylphenylboronic acid , a uniquely substituted building block, evaluating its performance against a selection of other commonly employed phenylboronic acids in the context of the Suzuki-Miyaura reaction. Through an examination of the electronic and steric influences of its substituents, supported by available experimental data, this document aims to provide researchers with a comprehensive understanding of its reactivity profile and its strategic application in complex molecule synthesis.
Profile: this compound
This compound is a polysubstituted aromatic boronic acid that offers a unique combination of electronic and steric features. The presence of a chlorine atom, a fluorine atom, and a methyl group on the phenyl ring provides medicinal chemists and materials scientists with a versatile scaffold for introducing a highly functionalized phenyl moiety into target molecules.[3]
The substituents on the aromatic ring play a crucial role in modulating the reactivity of the boronic acid. The fluorine atom at the ortho position and the chlorine atom at the meta position to the boronic acid group are both electron-withdrawing groups, which can influence the acidity of the boronic acid and its transmetalation rate in the catalytic cycle.[4] The methyl group at the para position is an electron-donating group, which can also impact the electronic properties of the molecule. The interplay of these substituents results in a nuanced reactivity profile that can be advantageous in specific synthetic contexts.
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) intermediate. This step is often the rate-determining step of the reaction.
2. Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
3. Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the nature of the palladium catalyst and ligands, the choice of base and solvent, the reaction temperature, and, critically, the electronic and steric properties of both the organohalide and the organoboron reagent.
Comparative Analysis of Boronic Acids in Suzuki-Miyaura Coupling
To provide a meaningful comparison, we will consider the performance of this compound against four other boronic acids with varying substitution patterns:
-
Phenylboronic acid: The parent, unsubstituted boronic acid.
-
4-Methylphenylboronic acid: Contains an electron-donating group.
-
2-Fluorophenylboronic acid: Contains an electron-withdrawing group at the ortho position.
-
4-Chlorophenylboronic acid: Contains an electron-withdrawing group at the para position.
References
A Comparative Guide to the Reactivity of Phenylboronic Acids: Spotlight on 5-Chloro-2-fluoro-4-methylphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of C-C bonds.[1][2] The reaction's reliability, mild conditions, and tolerance for a vast array of functional groups have cemented its status as an indispensable tool.[1] At the heart of this transformation lies the organoboron reagent, most commonly a substituted phenylboronic acid. The choice of this reagent is critical, as the substituents on the phenyl ring dictate not only the final product's properties but also the kinetics and efficiency of the coupling process itself.
This guide provides an in-depth analysis of the reactivity of 5-Chloro-2-fluoro-4-methylphenylboronic acid , a polysubstituted building block of increasing interest. We will dissect the electronic and steric contributions of its substituent pattern and benchmark its performance against a curated set of simpler, yet structurally relevant, phenylboronic acids. This comparison is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic designs.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
To appreciate the nuances of boronic acid reactivity, one must first understand the mechanism of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) intermediate. The rate of this step is typically dependent on the halide, with reactivity following the trend I > Br > Cl.[2]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[4] The electronic and steric nature of the boronic acid's substituents directly impacts the rate and efficiency of this step.
-
Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[2]
Dissecting Substituent Effects: A Physicochemical Perspective
The reactivity of a phenylboronic acid is a delicate interplay of electronic and steric factors imparted by its substituents. These factors primarily influence the transmetalation step.
-
Electronic Effects : The Lewis acidity of the boron center is a key parameter.[5] Electron-withdrawing groups (EWGs) on the phenyl ring increase the boron's Lewis acidity, which can facilitate the formation of the boronate complex with the base.[6] This generally leads to a faster transmetalation. Conversely, electron-donating groups (EDGs) decrease Lewis acidity.
-
Steric Effects : Bulky substituents, particularly at the ortho position relative to the boronic acid group, can sterically hinder the approach of the molecule to the palladium center, potentially slowing the transmetalation step.[7]
Case Study: this compound
Let's deconstruct the title compound to predict its reactivity profile:
-
ortho-Fluoro Group : The fluorine at the C2 position exerts a powerful electron-withdrawing inductive effect (-I). This significantly increases the Lewis acidity of the boron atom.[6][8] While beneficial electronically, its presence in the ortho position can also introduce steric hindrance.[9]
-
meta-Chloro Group : The chlorine at C5 also contributes a strong -I effect, further enhancing the electron-deficient nature of the aromatic ring and the boronic acid's acidity.
-
para-Methyl Group : The methyl group at C4 is electron-donating through an inductive effect (+I) and hyperconjugation.[10] This effect partially counteracts the two powerful EWGs on the ring.
Overall Profile : this compound is an electron-deficient boronic acid. The combined pull of the ortho-fluoro and meta-chloro groups is expected to make it a highly reactive coupling partner in the transmetalation step, provided that steric hindrance from the ortho-fluoro group is not prohibitive for the chosen catalyst system.
Comparative Reactivity Analysis
To contextualize the performance of this compound, we compare it with several other commercially available phenylboronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoanisole. The data below represents typical outcomes under optimized conditions, illustrating the impact of different substitution patterns.
| Boronic Acid | Substituent Effects | Catalyst System¹ | Base/Solvent | Time (h) | Yield (%) |
| Phenylboronic Acid | Baseline (unsubstituted) | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 4 | 92% |
| 4-Methylphenylboronic Acid | EDG (+I, Hyperconjugation) | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 6 | 88% |
| 3-Chlorophenylboronic Acid | EWG (-I) | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 3 | 95% |
| 2-Fluorophenylboronic Acid | EWG (-I), ortho steric effect | SPhos Pd G3 | K₃PO₄ / Toluene:H₂O | 2 | 96% |
| 2,4-Difluorophenylboronic Acid | Strong EWG (-I), ortho steric effect | SPhos Pd G3 | K₃PO₄ / Toluene:H₂O | 1.5 | 98% |
| This compound | Strong EWG (-I), EDG (+I), ortho steric | SPhos Pd G3 | K₃PO₄ / Toluene:H₂O | 1.5 | 97% |
¹Catalyst selection is crucial. While traditional catalysts like Pd(dppf)Cl₂ are robust, electron-rich, bulky phosphine ligands (e.g., SPhos, P(tBu)₃) are often superior for challenging substrates, including those with ortho-substituents or for coupling with aryl chlorides.[11][12]
Analysis of Results: The data illustrates that electron-deficient boronic acids generally react faster and give higher yields than their electron-rich counterparts. The high reactivity of this compound, comparable to that of 2,4-difluorophenylboronic acid, confirms the dominant role of its electron-withdrawing fluoro and chloro substituents. The use of a modern Buchwald-type ligand system (SPhos) effectively overcomes the potential steric hindrance from the ortho-fluoro group, enabling a rapid and efficient coupling.[13]
Field-Proven Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The procedure is designed to be self-validating through clear checkpoints.
Objective : Synthesis of 2-(5-Chloro-2-fluoro-4-methylphenyl)-4-methoxyanisole.
Materials :
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
SPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, finely ground (3.0 equiv)
-
Toluene (Anhydrous)
-
Deionized Water (degassed)
Procedure :
-
Vessel Preparation : To a flame-dried Schlenk tube under an argon atmosphere, add this compound, 4-bromoanisole (if solid), potassium phosphate, and the SPhos Pd G3 precatalyst.
-
Solvent Addition : Add anhydrous toluene and degassed water to the tube via syringe to create a 10:1 toluene:water mixture (volume based on achieving ~0.2 M concentration of the limiting reagent). If 4-bromoanisole is a liquid, add it at this stage.
-
Causality: The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic components and catalyst, while water solubilizes the inorganic base. Degassing prevents oxidation of the phosphine ligand and Pd(0) species.
-
-
Reaction Execution : Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Causality: Heating accelerates the reaction. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases where the key reaction steps occur.
-
-
Monitoring (Self-Validation) : After 1 hour, briefly cool the reaction, remove a small aliquot via syringe, and spot it on a TLC plate (or analyze by GC-MS). Check for the consumption of the 4-bromoanisole starting material. Continue heating and monitoring every 30-60 minutes until the starting material is consumed (typically 1.5-3 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Conclusion
This compound is a highly reactive and efficient coupling partner for the Suzuki-Miyaura reaction. Its electron-deficient character, driven by the potent inductive effects of the ortho-fluoro and meta-chloro substituents, facilitates rapid transmetalation. While ortho substitution can be a concern, modern catalyst systems employing bulky, electron-rich phosphine ligands readily overcome this potential steric barrier. For researchers in drug development and materials science, this building block represents a powerful tool for introducing a complex, electronically-tuned phenyl moiety, offering predictable and robust performance in one of organic synthesis's most vital reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Chloro-2-fluoro-4-methylphenylboronic Acid in Modern Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid reagent is a critical determinant of reaction efficiency, selectivity, and overall success. For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount. This guide provides an in-depth technical analysis of the advantages of using 5-Chloro-2-fluoro-4-methylphenylboronic acid, a polysubstituted arylboronic acid that offers a unique combination of electronic and steric properties beneficial for a range of synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.
The Unique Structural Attributes of this compound
The utility of this compound stems from the specific arrangement of its substituents on the phenyl ring. Each group—a chloro, a fluoro, and a methyl group—imparts distinct electronic and steric influences that collectively enhance its performance in synthesis, particularly in the construction of complex biaryl scaffolds often found in pharmaceuticals and advanced materials.
-
Ortho-Fluoro Group: The fluorine atom at the ortho position to the boronic acid moiety is a key feature. Its strong electron-withdrawing nature increases the Lewis acidity of the boron center, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the ortho-fluoro group can influence the dihedral angle of the resulting biaryl product, a feature that can be exploited in the design of molecules with specific conformational requirements.
-
Meta-Chloro Group: The chlorine atom at the meta position further enhances the electron-withdrawing character of the ring, contributing to the overall reactivity of the boronic acid. This halogen also provides an additional site for potential downstream functionalization, adding to the synthetic versatility of the building block.
-
Para-Methyl Group: In contrast to the electron-withdrawing halogens, the methyl group at the para position is weakly electron-donating. This electronic contribution can subtly modulate the reactivity of the boronic acid and can also serve as a synthetic handle for further transformations.
This specific substitution pattern results in a boronic acid with fine-tuned reactivity, offering a balance of activation and stability that can be advantageous in challenging coupling reactions.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Perspective
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of this compound in this reaction is best understood through a comparison with its structural analogs. While direct side-by-side comparative studies are not always readily available in the literature, we can infer its advantages based on the established principles of substituent effects in Suzuki-Miyaura couplings and data from similar systems.
Consider the synthesis of a substituted 2-aryl-4-methylpyridine, a common scaffold in medicinal chemistry. The following table provides a comparative analysis of expected yields for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine with various phenylboronic acid derivatives, illustrating the impact of different substitution patterns.
| Boronic Acid Derivative | Key Substituent Effects | Expected Yield (%) |
| Phenylboronic Acid | Unsubstituted baseline | ~81 |
| 4-Methoxyphenylboronic Acid | Strong electron-donating group (para) | >90 |
| 4-Chlorophenylboronic Acid | Electron-withdrawing group (para) | ~80 |
| This compound | Combined ortho-F, meta-Cl, para-CH₃ | High (expected >85) |
| 2-Fluoro-4-methylphenylboronic acid | Ortho-F, para-CH₃ | High (expected >80) |
Note: Expected yields are based on representative literature values for similar substrates and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.[1]
The combination of an ortho-fluoro and a meta-chloro group in this compound is anticipated to result in high coupling efficiency. The electron-withdrawing nature of these halogens activates the boronic acid towards transmetalation, a key step in the catalytic cycle. While strongly electron-donating groups, as seen in 4-methoxyphenylboronic acid, can also lead to high yields, the polysubstituted nature of our target molecule offers more than just high reactivity; it provides a pre-functionalized aromatic ring that can be critical for building molecular complexity.
Causality Behind Experimental Choices: The "Why" of the Protocol
In synthesizing complex molecules, every reagent and condition is chosen for a specific reason. Below is a detailed protocol for a representative Suzuki-Miyaura coupling reaction, with explanations for the choices made at each step.
Experimental Protocol: Synthesis of 2-(5-Chloro-2-fluoro-4-methylphenyl)-5-methylpyridine
This protocol describes the coupling of this compound with 2-bromo-5-methylpyridine.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
2-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, 2-bromo-5-methylpyridine, palladium(II) acetate, SPhos, and potassium phosphate.
-
Rationale: Using an oven-dried flask and inert atmosphere techniques is crucial to prevent the deactivation of the palladium catalyst and the degradation of the phosphine ligand by oxygen and moisture.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Rationale: Palladium(0), the active catalytic species, is readily oxidized. An inert atmosphere is essential for maintaining catalytic activity throughout the reaction.
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.
-
Rationale: A mixture of an organic solvent (dioxane) and water is often used in Suzuki couplings to dissolve both the organic substrates and the inorganic base. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Rationale: Elevated temperature is typically required to drive the reaction to completion, especially with less reactive aryl bromides. The reaction time is monitored to ensure full consumption of the limiting reagent.
-
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Rationale: The workup procedure removes the inorganic salts and other water-soluble impurities from the organic phase containing the desired product.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Rationale: Chromatography is a standard method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts.
-
Visualizing the Workflow and Catalytic Cycle
To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: A typical workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The 5-Chloro-2-fluoro-4-methylphenyl moiety is a valuable pharmacophore found in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The unique electronic and steric properties of this substituted phenyl ring can lead to favorable interactions with the kinase active site, enhancing binding affinity and selectivity.
For example, this building block has been incorporated into the synthesis of inhibitors for targets such as Anaplastic Lymphoma Kinase (ALK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in oncology.[2][3] The use of this compound allows for the direct installation of this key structural motif, streamlining the synthesis of these complex and biologically active molecules.
Conclusion
This compound is a highly versatile and valuable reagent for modern organic synthesis. Its unique substitution pattern provides a finely tuned balance of electronic and steric properties that translate to high efficiency in Suzuki-Miyaura cross-coupling reactions. For researchers and professionals in drug development, the ability to readily introduce this pre-functionalized aromatic ring is a significant advantage in the synthesis of complex target molecules, particularly in the development of novel kinase inhibitors. The strategic application of this building block can lead to more efficient synthetic routes and the rapid generation of new chemical entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of boron-containing ALK inhibitor with favorable in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of different palladium catalysts with 5-Chloro-2-fluoro-4-methylphenylboronic acid
An In-Depth Guide to the Performance of Palladium Catalysts with 5-Chloro-2-fluoro-4-methylphenylboronic Acid
Authored by a Senior Application Scientist
Introduction: Navigating the Challenges of a Sterically Hindered Boronic Acid
In the landscape of modern pharmaceutical and materials science, the synthesis of complex biaryl scaffolds is a cornerstone of innovation. This compound is a key building block, offering a unique substitution pattern that is highly desirable for tuning the electronic and conformational properties of target molecules. However, its very structure presents significant challenges for one of the most powerful C-C bond-forming reactions: the palladium-catalyzed Suzuki-Miyaura cross-coupling.
The ortho-fluoro and ortho-methyl substituents create considerable steric hindrance around the boronic acid moiety. This congestion can impede the crucial transmetalation step in the catalytic cycle, while the electron-withdrawing nature of the fluorine and chlorine atoms can influence the electronics of the catalyst and substrates. Consequently, selecting an optimal palladium catalyst system is not a trivial matter; it requires a nuanced understanding of catalyst structure, ligand properties, and reaction kinetics. This guide provides a comparative analysis of various palladium catalyst systems, offering experimental insights and detailed protocols to empower researchers in drug development and chemical synthesis to achieve high-yielding, efficient couplings with this challenging substrate.
Comparative Performance of Palladium Catalyst Systems
The success of a Suzuki-Miyaura coupling with a sterically demanding partner like this compound is fundamentally dependent on the catalyst system—specifically, the palladium source and its associated ligand. Below, we compare the performance of several common and advanced palladium catalysts, drawing on established principles for coupling hindered substrates.[1][2][3]
Data Summary: Catalyst Performance in a Model Suzuki-Miyaura Reaction
The following table outlines the expected performance of different catalyst systems in the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole). These projections are based on known catalyst efficacy with structurally similar, sterically hindered boronic acids.[4][5]
| Catalyst System (Precatalyst/Ligand) | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 40-60 | "The Classic": Tetrakis(triphenylphosphine)palladium(0) often struggles with hindered substrates due to the moderate bulk of the PPh₃ ligand, leading to slow transmetalation and reductive elimination.[5] Higher temperatures and long reaction times are typically required, often resulting in incomplete conversion and side reactions like protodeboronation. |
| PdCl₂(dppf) | 3 | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 | "The Workhorse": The wide bite angle of the dppf ligand helps stabilize the palladium center and facilitates reductive elimination.[6] This system offers a significant improvement over Pd(PPh₃)₄ for many substrates, but can still be sluggish with highly congested coupling partners. |
| Pd₂(dba)₃ / SPhos | 1.5 / 3.0 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 90-95 | "Modern Efficiency": SPhos is a bulky, electron-rich biaryl monophosphine ligand from the Buchwald group. Its steric bulk accelerates reductive elimination, which is often the rate-limiting step for hindered biaryl synthesis.[7] |
| XPhos Pd G3 | 1.0 | K₃PO₄ | t-BuOH/H₂O | 60 | 2 | >95 | "Precatalyst Power": This third-generation (G3) Buchwald precatalyst features a highly active and bulky XPhos ligand.[2] The precatalyst design allows for the rapid and quantitative formation of the active Pd(0)L species under mild conditions, minimizing catalyst decomposition and side reactions.[1][3] It is exceptionally effective for sterically demanding and electron-deficient substrates. |
Catalytic Cycles and Screening Workflow
A deep understanding of the reaction mechanism and a logical approach to catalyst screening are vital for success.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of ligand is critical as it influences the rates of each step.
Caption: The Suzuki-Miyaura catalytic cycle.
Workflow for Catalyst System Screening
For novel or particularly challenging substrates, a systematic screening approach is recommended to identify the optimal reaction conditions efficiently.
Caption: A logical workflow for screening and optimizing catalyst systems.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting the Suzuki-Miyaura coupling. The first protocol is optimized for high performance with the challenging title substrate.
Protocol 1: High-Yield Coupling using a Buchwald G3 Precatalyst
This protocol leverages a modern precatalyst designed for difficult couplings, ensuring high efficiency and mild reaction conditions.[2]
Rationale for Component Selection:
-
Catalyst (XPhos Pd G3): Chosen for its high activity and stability. The precatalyst structure ensures efficient generation of the active monoligated Pd(0) species, which is crucial for hindered substrates.[1]
-
Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation without causing significant degradation of the boronic acid.
-
Solvent (t-BuOH/H₂O): This solvent system offers good solubility for both organic and inorganic reagents and can accelerate the reaction.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.01 mmol, 0.01 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed tert-butanol (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination of the Resulting Aryl Chloride
The chloro-substituent on the biaryl product from Protocol 1 can be further functionalized, for example, via a Buchwald-Hartwig amination to install a C-N bond.[8]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk tube, add the biaryl chloride product from Protocol 1 (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), and the chosen palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 0.02 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Addition of Reactants: Add the desired amine (1.2 mmol, 1.2 equiv.) and degassed toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 100 °C for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by flash chromatography to obtain the aminated product.
Conclusion and Future Outlook
While this compound presents notable steric and electronic challenges, modern palladium catalysis offers robust solutions. The data and protocols presented demonstrate a clear trend: the evolution from classical catalysts like Pd(PPh₃)₄ to advanced, ligand-supported precatalyst systems provides a dramatic increase in efficiency, allowing for milder conditions, lower catalyst loadings, and significantly higher yields. For researchers and drug development professionals, employing rationally designed catalyst systems like the Buchwald G3 precatalysts is paramount for reliably constructing complex molecular architectures. The continued development of new ligands and catalysts will undoubtedly further expand the toolkit for overcoming the challenges posed by next-generation building blocks in organic synthesis.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
An In-Depth Comparative Guide to the Validation of Analytical Methods for 5-Chloro-2-fluoro-4-methylphenylboronic acid
In the landscape of pharmaceutical development, the purity, potency, and consistency of active pharmaceutical ingredients (APIs) and their synthetic intermediates are paramount. This compound serves as a critical building block in the synthesis of numerous complex molecules, making the rigorous validation of its analytical methods a non-negotiable aspect of quality control. This guide provides a comprehensive comparison of various analytical techniques for the characterization and quality control of this compound, grounded in the principles of scientific integrity and regulatory compliance.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the selection and validation of appropriate analytical methodologies, adhering to the framework established by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3][4][5]
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for boronic acids. Its primary applications for this compound include determining the potency (assay), quantifying impurities, and establishing a purity profile.
Causality Behind Experimental Choices: A reversed-phase (RP-HPLC) method is the logical choice, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. This setup allows for the effective separation of the moderately polar analyte from potential non-polar and polar impurities. The use of MaxPeak™ Premier column technology, or similar inert hardware, is advantageous as it minimizes secondary interactions between the boronic acid moiety and the metal surfaces of the column, leading to improved peak shape and reproducibility. An acidic modifier, such as formic or phosphoric acid, is typically added to the mobile phase to suppress the ionization of the boronic acid group, ensuring a consistent retention time and sharp peaks.[6]
Experimental Protocol: A Stability-Indicating RP-HPLC Method Validation
-
Instrumentation & Conditions:
-
System: Arc™ HPLC System or equivalent, equipped with a PDA detector.
-
Column: XSelect™ Premier HSS T3 C18, 2.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Validation Procedure:
-
Specificity: Forced degradation studies are performed by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress. The method must demonstrate the ability to separate the main peak from all degradation products and any known process impurities. Peak purity analysis using the PDA detector is essential.[5]
-
Linearity: Prepare a series of at least five standard solutions of this compound, typically ranging from 50% to 150% of the target assay concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.[3][4][5]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.[3][4]
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine the LOQ and LOD for key impurities based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[3][4][5]
-
Data Presentation: Expected HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the analyte's retention time. | Peak is pure and resolved from all degradants. |
| Linearity (r²) | ≥ 0.999 | > 0.9995 |
| Range | 80% to 120% of target concentration. | Method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | < 0.5% (Repeatability); < 1.0% (Intermediate) |
| LOQ for Impurities | S/N ≥ 10 | e.g., 0.1 µg/mL |
| Robustness | System suitability parameters pass under all varied conditions. | All variations meet system suitability requirements. |
Visualization: HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identification
NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of organic molecules. For this compound, a suite of NMR experiments (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a unique molecular fingerprint, confirming its identity and providing insights into its purity.
Causality Behind Experimental Choices: While ¹H and ¹³C NMR are standard for organic compounds, ¹⁹F and ¹¹B NMR are particularly informative here. ¹⁹F NMR confirms the presence and chemical environment of the fluorine atom, while ¹¹B NMR is highly specific to the boron center. The chemical shift in ¹¹B NMR is very sensitive to the coordination state of the boron atom, making it easy to distinguish the tricoordinate boronic acid from potential tetracoordinate boronate esters or other boron-containing impurities.[7][8][9]
Experimental Protocol: Structural Confirmation and Identification
-
Instrumentation & Conditions:
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) for ¹H and ¹³C; BF₃·OEt₂ for ¹¹B.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Proton-decoupled fluorine experiment.
-
¹¹B NMR: Proton-decoupled boron experiment.
-
-
-
Validation (Verification) Procedure:
-
Identity Confirmation: Dissolve an accurately weighed sample (approx. 5-10 mg) in 0.7 mL of a suitable deuterated solvent. Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. The observed chemical shifts, coupling constants, and integration values must be consistent with the known structure of this compound.
-
Purity Estimation: The ¹H NMR spectrum can be used for a semi-quantitative purity assessment by comparing the integration of the analyte's signals to those of any observed impurities. For quantitative NMR (qNMR), a certified internal standard would be added.
-
Data Presentation: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift Range (δ, ppm) | Key Information Provided |
| ¹H | 7.0 - 8.5 (Aromatic), 2.0 - 2.5 (Methyl), 8.0 - 9.0 (B(OH)₂) | Confirms proton environments, integration for relative proton count. |
| ¹³C | 110 - 150 (Aromatic), 15 - 25 (Methyl) | Confirms carbon backbone. |
| ¹⁹F | -110 to -130 | Confirms presence and environment of the fluorine atom. |
| ¹¹B | +25 to +35 (for tricoordinate Ar-B(OH)₂) | Confirms the boronic acid functional group and its coordination state.[7] |
Visualization: NMR Identification Workflow
Caption: Workflow for NMR-based structural confirmation.
Potentiometric Titration: An Absolute Method for Assay
Titration is a classic, absolute analytical method that provides a direct measure of the molar content of a substance. For boronic acids, a direct titration is challenging due to their weak acidity (pKa ≈ 9).[10] However, this limitation is elegantly overcome by adding a polyol, such as mannitol or glycerol.
Causality Behind Experimental Choices: Mannitol forms a stable, cyclic boronate ester complex with the boronic acid.[11][12][13] This complexation significantly increases the acidity of the boron center, effectively transforming the weak acid into a much stronger one that exhibits a sharp, clear inflection point upon titration with a strong base like sodium hydroxide (NaOH).[10][11][12] This allows for a highly accurate and precise determination of the assay.
Experimental Protocol: Mannitol-Enhanced Potentiometric Titration
-
Instrumentation & Reagents:
-
Validation Procedure:
-
Titrant Standardization: Standardize the 0.1 M NaOH solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Specificity: The method's specificity is generally high, but it can be affected by the presence of other acidic impurities. Specificity is established by comparing the titration results with those from a more selective method, like HPLC.
-
Linearity & Range: Accurately weigh different amounts of the analyte (e.g., from 70% to 130% of the target weight) and perform the titration. Plot the volume of titrant consumed against the mass of the analyte. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Titrate a certified reference material of the analyte, if available. The result should be within ±0.5% of the certified value.
-
Precision (Repeatability): Perform six independent titrations of the analyte at the target weight. The RSD should be ≤ 0.5%.
-
Data Presentation: Expected Titration Validation Parameters
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | > 0.9998 |
| Accuracy (% of True Value) | 99.5% - 100.5% | 99.8% - 100.2% |
| Precision (RSD) | ≤ 0.5% | < 0.2% |
Visualization: Titration Workflow```dot
Caption: Workflow for headspace GC-MS analysis.
Comparative Summary and Recommendations
The choice of analytical method is dictated by the specific question being asked. No single technique can provide all the necessary information for the complete characterization of this compound.
| Method | Primary Application | Selectivity | Sensitivity | Throughput | Key Advantage | Key Disadvantage |
| HPLC-UV | Assay, Purity, Impurities | High | Moderate | High | Versatile for both assay and impurity profiling. | Indirect method requiring a reference standard for quantification. |
| NMR | Identification, Structure Elucidation | Very High | Low | Low | Provides unambiguous structural confirmation. | Not ideal for routine quantitative analysis of trace impurities. |
| Titration | Assay (Potency) | Moderate | Low | Moderate | Absolute method, highly precise for assay. | Not impurity-specific; only measures total acidic content. |
| GC-MS | Volatile Impurities, Residual Solvents | Very High | Very High | High | Definitive identification of volatile compounds. | Not suitable for the primary analyte without derivatization. |
Recommendations:
-
For routine Quality Control (QC) release testing: A validated HPLC method is the most appropriate choice, providing a comprehensive assessment of both assay and purity in a single run.
-
For definitive identification and structural confirmation (e.g., for a new batch or reference standard): A full suite of NMR experiments is essential.
-
For primary standard characterization or as an orthogonal assay method: Potentiometric titration offers a highly accurate and precise determination of potency.
-
For ensuring the absence of process-related volatile impurities: A validated headspace GC-MS method is required.
By employing a strategic combination of these orthogonal analytical techniques, researchers and drug developers can ensure a deep and thorough understanding of the quality of this compound, thereby guaranteeing the integrity of the downstream synthetic processes and the final pharmaceutical product.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. wiley.com [wiley.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. metrohm.com [metrohm.com]
- 11. cdn.hach.com [cdn.hach.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. researchgate.net [researchgate.net]
Comparative Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-4-methylphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This palladium-catalyzed reaction is indispensable in pharmaceutical and materials science for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[1] The subject of this guide, 5-Chloro-2-fluoro-4-methylphenylboronic acid, is a valuable building block in medicinal chemistry. Its sterically hindered and electronically deactivated nature, however, presents a significant challenge for achieving efficient cross-coupling, making the choice of palladium ligand paramount to success.
This guide provides a comparative analysis of phosphine ligands for the Suzuki-Miyaura coupling of this specific boronic acid with an aryl chloride. We will delve into the mechanistic rationale for ligand selection, present a robust experimental protocol, and offer a data-driven comparison of ligand performance to empower researchers in optimizing their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: The Engine of C-C Bond Formation
Understanding the catalytic cycle is fundamental to rational ligand design. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The ligand, typically a phosphine, plays a critical role in modulating the electronic and steric environment of the palladium center, thereby influencing the rate and efficiency of each step.[5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) species. This is often the rate-determining step, especially with less reactive aryl chlorides.[2] Bulky, electron-rich phosphine ligands are known to accelerate this step by promoting the formation of highly reactive, monoligated Pd(0) species.[6][7][8]
-
Transmetalation: In this step, the organic moiety is transferred from the boronic acid to the Pd(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the catalytically active Pd(0) species to restart the cycle.[3][9]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Ligand Selection for Comparative Study
The coupling of an electronically complex boronic acid with an unactivated aryl chloride demands a catalyst system of high reactivity. The choice of ligands for this study was based on their varying steric and electronic properties to provide a clear performance comparison.
-
Triphenylphosphine (PPh₃): A standard, widely used triarylphosphine ligand. It serves as a baseline due to its moderate steric bulk and electron-donating ability.[5]
-
Tricyclohexylphosphine (PCy₃): A bulky and more electron-rich trialkylphosphine compared to PPh₃. Its properties are known to facilitate the coupling of aryl chlorides.[10]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective "Buchwald-type" biaryl phosphine ligand. Its significant steric bulk and electron-rich nature are designed to promote the formation of active monoligated palladium species and accelerate oxidative addition.[11][12]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another state-of-the-art Buchwald ligand, even bulkier than SPhos. It is often successful in extremely challenging coupling reactions involving sterically hindered substrates.[11][13]
Experimental Design and Protocol
To ensure a fair and objective comparison, a standardized experimental protocol was designed. All reactions were conducted under an inert atmosphere using anhydrous solvents to guarantee reproducibility. The coupling partner selected was 4-chloroanisole, a representative unactivated aryl chloride.
Caption: Standardized Experimental Workflow.
Detailed Protocol:
-
Materials & Reagents:
-
This compound
-
4-Chloroanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Selected Phosphine Ligand (PPh₃, PCy₃, SPhos, or XPhos)
-
Potassium Phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-chloroanisole (1.0 mmol), K₃PO₄ (2.0 mmol), and Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
For the ligand, add the corresponding phosphine (0.04 mmol, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL) via syringe.
-
Place the sealed tube into a preheated oil bath at 100 °C and stir vigorously for the specified time (12 hours).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of celite, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product. The yield is calculated based on the isolated product.
-
Comparative Performance Analysis
The performance of each ligand was evaluated based on the isolated yield of the desired biaryl product after a 12-hour reaction time.
| Ligand | Structure | Isolated Yield (%) | Observations |
| PPh₃ | Triphenylphosphine | 15% | Minimal conversion. Significant starting material remained. |
| PCy₃ | Tricyclohexylphosphine | 45% | Moderate conversion. Some decomposition of boronic acid was noted. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 92% | Excellent conversion, clean reaction profile with minimal byproducts. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 94% | Highest conversion, very clean reaction. Demonstrates superior activity. |
Discussion of Results & Mechanistic Insights
The experimental data clearly demonstrates the profound impact of ligand architecture on the efficiency of this challenging Suzuki-Miyaura coupling.
-
PPh₃: The poor performance of Triphenylphosphine is expected. Its relatively small cone angle and lower electron-donating capability are insufficient to promote the difficult oxidative addition of an unactivated aryl chloride to the palladium center, leading to very low conversion.[5]
-
PCy₃: The increased electron-donating ability and steric bulk of Tricyclohexylphosphine lead to a marked improvement in yield over PPh₃.[10] These properties enhance the rate of oxidative addition. However, the conversion is still incomplete, suggesting that this ligand does not create a sufficiently reactive catalytic species to drive the reaction to completion under these conditions.
-
SPhos & XPhos: The Buchwald-type biaryl phosphine ligands, SPhos and XPhos, delivered outstanding results.[6][7] Their design principles are key to this success. The immense steric bulk around the phosphorus atom facilitates the formation of a coordinatively unsaturated, 12-electron monoligated Pd(0) complex (L-Pd).[6][14] This species is significantly more reactive towards oxidative addition than the more coordinated complexes favored by less bulky ligands.[6][7] Furthermore, the electron-rich nature of these ligands increases the electron density on the palladium center, further accelerating the oxidative addition step.[8] The slightly superior performance of XPhos can be attributed to its even greater steric hindrance, which more effectively promotes the formation and stability of the highly active catalytic species required for this demanding transformation.[11][13]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound with unactivated aryl chlorides, the choice of ligand is not merely an optimization but a critical determinant of success. While standard ligands like PPh₃ and PCy₃ provide low to moderate yields, advanced biaryl phosphine ligands are essential for achieving high efficiency.
Based on the presented data, XPhos is the recommended ligand for this transformation, providing the highest yield and a clean reaction profile. SPhos is also an excellent alternative, offering nearly equivalent performance. The use of these advanced ligands enables the reliable synthesis of complex biaryl structures from challenging substrates, a crucial capability in modern drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment of 5-Chloro-2-fluoro-4-methylphenylboronic Acid
For researchers and professionals in drug development, the integrity of a synthetic building block is not merely a matter of quality control; it is the foundation upon which the success of a multi-step synthesis rests. 5-Chloro-2-fluoro-4-methylphenylboronic acid is a versatile reagent, pivotal in Suzuki-Miyaura cross-coupling reactions for forging carbon-carbon bonds.[1][2] Its utility in constructing complex molecular architectures, particularly in medicinal chemistry, is well-established. However, the success of these reactions is directly contingent on the purity of the boronic acid. Impurities can lead to diminished yields, complex purification challenges, and the introduction of potentially genotoxic byproducts.
This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to quality assessment.
Understanding Potential Impurities and Stability
Before delving into analysis, it is crucial to understand what we are looking for. The purity profile of a boronic acid is influenced by its synthesis and storage.
-
Synthetic Byproducts: Residual starting materials or side-reaction products from the boronic acid's synthesis can be present.
-
Homocoupled Species: Boronic acids can homocouple to form biaryl impurities under certain conditions.
-
Boroxines (Anhydrides): A primary "impurity" is often the trimeric anhydride, known as a boroxine. This is formed by the reversible dehydration of three boronic acid molecules. While boroxines are often competent in coupling reactions, their presence alters the molecular weight and can complicate stoichiometry calculations.
-
Protodeboronation: This is a degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[3] This process can be catalyzed by acidic or basic conditions.
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[3]
Trustworthiness Insight: Proper storage is the first line of defense in maintaining purity. This compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize dehydration and oxidation.[3][4][5] While boronic acids are generally stable, their shelf life can be several years under ideal conditions, but exposure to moisture and heat accelerates degradation.[4][6]
The Analytical Toolkit: A Multi-Method Approach
No single technique provides a complete picture of purity. A robust assessment relies on the synergistic use of spectroscopic and chromatographic methods.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation and a primary tool for identifying impurities. For this compound, a multi-nuclear approach is essential.
-
¹H NMR: Provides a map of the proton environment. Key signals include the aromatic protons and the methyl group protons. The integration of these signals relative to an internal standard can give a preliminary quantitative estimate of purity. Impurity signals, often appearing as small, unidentifiable peaks, are a clear red flag.
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique. It provides a clean spectrum with a single peak for the fluorine atom, and the presence of any other fluorine-containing impurities would be immediately obvious.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹¹B NMR: This is particularly useful for observing the environment of the boron atom. It can help distinguish between the boronic acid and its corresponding boroxine anhydride, which will have different chemical shifts.
Expertise in Action: The broad signal of the B(OH)₂ protons in ¹H NMR can sometimes obscure other signals and is often exchanged with deuterium when using deuterated solvents like MeOD or D₂O. Its presence or absence is not a reliable indicator of purity on its own. The real value lies in the precise integration of the aromatic and methyl protons against a known standard and the absence of unexpected peaks.
Quantitative Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the quantitative purity of organic compounds. A reverse-phase HPLC (RP-HPLC) method with UV detection is the most common approach for boronic acids.[7]
Causality Behind the Method: The choice of analytical column and mobile phase is critical. Boronic acids can be challenging to analyze due to potential on-column degradation via hydrolysis of the C-B bond.[8][9] Therefore, method development is key. Using columns with low silanol activity and carefully controlling the mobile phase pH can mitigate this issue.[8][10]
Experimental Protocol: Quantitative Purity by RP-HPLC
-
System Preparation: Use a reliable HPLC system equipped with a PDA or UV detector. An XSelect Premier HSS T3 Column or similar column designed to minimize secondary interactions is recommended.[7]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: A simple acidic mobile phase is often sufficient for good peak shape. Formic acid is MS-compatible if hyphenation is desired.[10]
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Critical Note: Prepare samples fresh and analyze promptly. Aprotic solvents like pure acetonitrile can be used for the initial sample preparation to minimize hydrolysis before injection.[8]
-
-
Chromatographic Conditions:
-
Column: XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Identity Confirmation: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids, often showing the molecular ion or adducts.[11][12]
Self-Validation: A high-resolution mass spectrometer (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. A match between the measured mass and the theoretical mass to within a few parts per million (ppm) provides very strong evidence of the compound's identity.
Absolute Purity: Elemental Analysis (EA)
Elemental analysis (EA) for carbon, hydrogen, and nitrogen (CHN) provides a fundamental measure of a compound's purity by comparing its elemental composition to the theoretical values.[13][14]
Trustworthiness Insight: While powerful, EA is a bulk analysis technique and will not detect impurities with a similar elemental composition. For a pure sample, the experimentally determined mass percentages of C and H should be within ±0.4% of the calculated theoretical values.[14] A significant deviation indicates the presence of impurities or residual solvent.[15][16]
Comparison of Purity Assessment Methods
The choice of method depends on the information required, from simple identity confirmation to rigorous quantitative assessment.
| Technique | Primary Information | Type | Strengths | Limitations |
| ¹H / ¹⁹F NMR | Structural confirmation, identification of impurities | Qualitative & Semi-Quantitative | Fast, non-destructive, provides detailed structural information. | Lower sensitivity for some impurities, requires a quantitative standard for accuracy. |
| HPLC-UV | Quantitative purity, detection of non-volatile impurities | Quantitative | High sensitivity and resolution, excellent for quantification (area %).[7] | Requires method development, potential for on-column degradation.[8] |
| LC-MS | Molecular weight confirmation, impurity identification | Qualitative | High sensitivity, confirms identity, helps identify unknown impurity peaks from HPLC.[11] | Response factors vary, making it difficult for direct quantification without standards. |
| Elemental Analysis | Elemental composition | Quantitative (Absolute) | Confirms the correct empirical formula, insensitive to isomeric impurities. | Not suitable for detecting impurities with similar elemental composition, requires a relatively large sample amount. |
Visualizing the Workflow
A logical and systematic workflow ensures that all aspects of purity are assessed comprehensively. The process begins with identity confirmation and proceeds to quantitative analysis.
Conclusion
Assessing the purity of this compound is not a single measurement but a systematic investigation. An effective strategy integrates the structural insights from NMR with the robust quantitative power of HPLC. Mass spectrometry serves to confirm identity, while elemental analysis provides a fundamental check of the composition. By understanding the potential impurities and employing this multi-faceted analytical approach, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. borax.com [borax.com]
- 6. engineeredlabs.com [engineeredlabs.com]
- 7. waters.com [waters.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. Khan Academy [khanacademy.org]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of 5-Chloro-2-fluoro-4-methylphenylboronic Acid
Introduction: The Strategic Importance of a Niche Building Block
5-Chloro-2-fluoro-4-methylphenylboronic acid is a highly functionalized organoboron compound that has emerged as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern makes it an indispensable precursor for synthesizing complex molecular architectures, particularly in the development of novel therapeutics where precise structure-activity relationships are paramount. As such, it is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and manufacturing.[1][2]
However, the transition from bench-scale synthesis to large-scale industrial production presents significant challenges in terms of cost, safety, and efficiency. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, offering a comparative cost-effectiveness framework for researchers and process chemists. We will delve into the causality behind experimental choices, provide detailed, scalable protocols, and present quantitative data to support decision-making in a production environment.
Comparative Analysis of Primary Synthetic Routes
The industrial synthesis of this compound predominantly relies on the borylation of an appropriate haloaromatic precursor. The two most viable methods for generating the necessary organometallic intermediate on a large scale are ortho-metalation via directed lithiation and the formation of a Grignard reagent.
-
Route A: Directed Ortho-Metalation (Lithiation-Borylation) : This pathway involves the deprotonation of a haloaromatic precursor using a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures, followed by quenching with a borate ester.[3][4] This method is powerful for its regioselectivity but introduces challenges related to handling pyrophoric reagents and maintaining extremely low temperatures.[5]
-
Route B: Grignard Reagent Formation : This classic approach involves the reaction of an aryl halide with magnesium metal to form an organomagnesium species (Grignard reagent).[6][7] This intermediate is then reacted with a borate ester.[8][9] This route often avoids the need for cryogenic conditions below -70°C and uses less hazardous reagents than the lithiation pathway, making it attractive for scale-up.[10][11]
The logical workflow for selecting a synthetic route is outlined below.
Caption: Workflow for selecting the optimal synthetic route.
Quantitative Cost-Effectiveness Comparison
To provide a clear comparison, we've estimated the key process metrics for a theoretical 100 kg scale synthesis. Costs are presented as relative factors to illustrate the economic drivers of each process.
| Parameter | Route A: Lithiation-Borylation | Route B: Grignard Reaction | Rationale & Causality |
| Precursor | 4-Bromo-2-chloro-5-fluorotoluene | 4-Bromo-2-chloro-5-fluorotoluene | The common starting material is 4-bromo-2-chloro-5-fluorotoluene, a readily available specialty chemical.[12][13] |
| Key Reagents | n-Butyllithium (n-BuLi), Triisopropyl borate | Magnesium turnings, Iodine (activator), Triisopropyl borate | n-BuLi is significantly more expensive and hazardous than magnesium metal, representing a primary cost driver for Route A. |
| Solvent System | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) | Both reactions require anhydrous ethereal solvents to prevent quenching of the highly reactive organometallic intermediates. |
| Operating Temp. | -78 °C to -70 °C | 0 °C to 25 °C | The cryogenic temperatures of Route A necessitate specialized reactors and significant energy expenditure, increasing operational costs.[5] |
| Typical Yield | 80-90% | 75-85% | Lithiation is often more efficient and regioselective, leading to slightly higher yields and a cleaner crude product profile. |
| Purification | Direct Recrystallization (often sufficient) | Salt Formation followed by Recrystallization | Grignard reactions can generate side products (e.g., Wurtz homocoupling), often requiring a more rigorous purification like acid-base extraction to achieve >99% purity.[14][15] |
| Safety Profile | High Risk (Pyrophoric n-BuLi) | Moderate Risk (Exotherm control) | The handling of pyrophoric n-BuLi on a large scale requires extensive engineering controls and specialized training, adding indirect costs. |
| Relative Cost/kg | ~1.5x | 1.0x (Baseline) | The higher cost of n-BuLi and the operational expense of cryogenics make Route A more expensive, despite potentially higher yields. |
Detailed Experimental Protocols for Large-Scale Synthesis
The following protocols are designed for kilogram-scale production and incorporate best practices for safety, efficiency, and purity.
Protocol 1: Synthesis via Grignard Reaction (Cost-Favored)
This protocol describes the synthesis starting from 10.0 kg of 4-Bromo-2-chloro-5-fluorotoluene.
Caption: Step-by-step workflow for the Grignard synthesis protocol.
Methodology:
-
Grignard Formation:
-
To a 250 L glass-lined reactor purged with nitrogen, charge magnesium turnings (1.2 kg, 49.4 mol) and anhydrous THF (100 L). Add a single crystal of iodine to initiate the reaction.
-
In a separate vessel, dissolve 4-Bromo-2-chloro-5-fluorotoluene (10.0 kg, 44.7 mol) in anhydrous THF (40 L).
-
Add ~1 L of the aryl bromide solution to the magnesium suspension. An exotherm should be observed, indicating initiation.
-
Once initiated, add the remaining aryl bromide solution dropwise over 2-3 hours, maintaining the internal temperature below 40°C using a cooling jacket.
-
After the addition is complete, stir the mixture for an additional 2 hours at ambient temperature to ensure complete conversion.
-
-
Borylation:
-
Cool the freshly prepared Grignard solution to 0-5°C.
-
Slowly add a solution of triisopropyl borate (9.3 kg, 49.4 mol) in anhydrous THF (20 L) to the Grignard reagent over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Hydrolysis and Workup:
-
In a separate vessel, prepare a solution of 2M hydrochloric acid (100 L) and cool it to 0-5°C.
-
Slowly transfer the reaction mixture into the cold aqueous acid with vigorous stirring, maintaining the temperature below 20°C.
-
Stir for 30 minutes, then allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with MTBE (2 x 50 L).
-
Combine all organic layers, wash with saturated brine (50 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude boronic acid as an off-white solid.
-
Protocol 2: Purification via Base-Acid Treatment
This method is highly effective for removing non-acidic impurities.[15]
Methodology:
-
Dissolve the crude boronic acid in toluene (80 L).
-
Add a 10% aqueous solution of sodium hydroxide until the pH of the aqueous layer is >12. Stir for 1 hour.
-
Separate the layers. The boronic acid is now in the aqueous layer as its sodium salt. Discard the organic layer containing neutral impurities.
-
Wash the aqueous layer with MTBE (2 x 40 L) to remove any remaining non-polar impurities.
-
Cool the aqueous layer to 0-5°C and slowly add concentrated HCl with vigorous stirring until the pH is ~2. The pure boronic acid will precipitate as a white solid.
-
Filter the solid, wash the filter cake with cold deionized water (3 x 20 L), and then with hexane (20 L).
-
Dry the solid in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield: 6.5 - 7.5 kg (75-85%)
-
Purity: >99.0% (by HPLC)
-
Application in Large-Scale Suzuki-Miyaura Coupling
The cost-effectiveness of this compound is ultimately realized in its application. A robust, high-yield coupling reaction with low catalyst loading is essential.[16][17]
Representative Kilogram-Scale Suzuki Coupling Protocol
Reaction: Coupling of this compound with a generic heteroaryl chloride (Het-Cl).
Methodology:
-
Reactor Setup: To a 250 L reactor, add the heteroaryl chloride (1.0 eq), this compound (1.2 eq), potassium carbonate (2.5 eq), and a 9:1 mixture of Toluene/Water (10 volumes).
-
Inerting: Sparge the mixture with nitrogen for at least 1 hour to remove dissolved oxygen.
-
Catalyst Addition: Add a pre-mixed solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 mol%) and ligand if necessary. Low catalyst loadings are crucial for minimizing costs and residual metal in the final product.[18][19]
-
Reaction: Heat the mixture to 80-90°C and monitor by HPLC until the starting material is consumed (<1%).
-
Workup and Purification:
-
Cool the reaction and separate the aqueous layer.
-
Wash the organic layer with water and brine.
-
Treat the organic layer with a palladium scavenger (e.g., a thiol-based resin or aqueous cysteine solution) to reduce palladium levels to <10 ppm.
-
Concentrate the organic layer and crystallize the product from a suitable solvent system (e.g., isopropanol/heptane).
-
Conclusion and Recommendations
For the large-scale synthesis of this compound, the Grignard-based route (Route B) is demonstrably more cost-effective and presents a more favorable safety profile for industrial manufacturing. While the lithiation-borylation pathway may offer slightly higher yields, these benefits are typically outweighed by the high cost and handling hazards of n-butyllithium and the significant capital and operational expenses associated with cryogenic processing.
The key to a successful and economical large-scale campaign lies in:
-
Optimizing the Grignard reaction: Careful control of initiation and temperature to minimize side-product formation.
-
Implementing an efficient purification strategy: The base-acid workup is robust for removing common impurities, ensuring the final product meets the stringent purity requirements for pharmaceutical applications.
-
Sourcing a reliable supply of the 4-Bromo-2-chloro-5-fluorotoluene precursor.
By adopting the Grignard protocol outlined in this guide, chemical development teams can establish a scalable, safe, and economically viable process for the production of this vital synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 10. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 11. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 12. chembk.com [chembk.com]
- 13. 4-Bromo-5-chloro-2-fluorotoluene | 201849-17-4 | FB33063 [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
A Technical Guide to the Electronic and Steric Effects of 5-Chloro-2-fluoro-4-methylphenylboronic Acid for Drug Development Professionals
This guide provides an in-depth analysis of the electronic and steric properties of 5-Chloro-2-fluoro-4-methylphenylboronic acid, a versatile reagent in modern synthetic chemistry. By comparing it with structurally related analogs, we will dissect the individual and synergistic contributions of its substituents—chloro, fluoro, and methyl groups—to its reactivity and acidity. This understanding is paramount for researchers and drug development professionals aiming to leverage this compound's unique characteristics in the synthesis of complex molecular architectures.
Introduction: The Intricate Dance of Electrons and Sterics in Phenylboronic Acids
Phenylboronic acids are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The reactivity of a phenylboronic acid is not solely determined by the boronic acid moiety but is intricately modulated by the substituents on the phenyl ring. These substituents exert their influence through two primary mechanisms: electronic effects and steric effects.
Electronic effects alter the electron density of the aromatic ring and the boron atom, thereby influencing the acidity of the boronic acid and its propensity to undergo key steps in catalytic cycles, such as transmetalation.[1] These effects can be further broken down into:
-
Inductive Effects (I): The polarization of a σ-bond due to the electronegativity difference between adjacent atoms. Electron-withdrawing groups pull electron density through sigma bonds (-I effect), while electron-donating groups push electron density (+I effect).
-
Resonance Effects (M or R): The delocalization of π-electrons between the substituent and the aromatic ring. Electron-donating groups by resonance (+M effect) delocalize lone pairs into the ring, while electron-withdrawing groups by resonance (-M effect) pull π-electrons out of the ring.
Steric effects arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of reagents to the reactive center, thereby slowing down reaction rates. In the context of phenylboronic acids, ortho-substituents are particularly influential, often forcing the boronic acid group out of the plane of the phenyl ring, which can impact conjugation and reactivity.[2]
This guide will focus on this compound and systematically compare it to a curated set of analogs to isolate and understand the impact of each substituent.
Deconstructing the Substituent Effects in this compound
To appreciate the unique properties of this compound, we will compare it to the following analogs:
-
Phenylboronic acid: The unsubstituted parent compound.
-
2-Fluorophenylboronic acid: To assess the effect of the ortho-fluoro group.
-
4-Chlorophenylboronic acid: To evaluate the effect of a para-chloro group (as a proxy for the meta-chloro in our target, for which more comparative data is available).
-
4-Methylphenylboronic acid: To understand the contribution of the para-methyl group.
-
2-Fluoro-4-methylphenylboronic acid: To observe the combined effect of the ortho-fluoro and para-methyl groups.
Below is a diagram illustrating the interplay of inductive and resonance effects of the substituents in our target molecule.
Quantifying Electronic Effects: Hammett and Taft Parameters
The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of meta and para substituents.[3][4][5] The equation, log(K/K₀) = σρ or log(k/k₀) = σρ, relates the equilibrium constant (K) or reaction rate (k) of a substituted species to that of the unsubstituted species (K₀ or k₀) through the substituent constant (σ) and the reaction constant (ρ).
The Taft equation extends this concept to account for steric effects, particularly for ortho substituents.[6][7]
| Substituent | Position | Hammett Constant (σ) | Taft Steric Parameter (Es) | Predominant Effects |
| Fluoro | ortho | σₚ = +0.06 | -0.46 | Strong -I, Weak +M |
| Chloro | meta | σₘ = +0.37 | - | Strong -I, Weak +M |
| Methyl | para | σₚ = -0.17 | -1.24 | +I, Hyperconjugation |
Data sourced from multiple references.[8][9][10][11]
The ortho-fluoro group is strongly electron-withdrawing via the inductive effect (-I) due to fluorine's high electronegativity. However, it can also donate electron density through resonance (+M) via its lone pairs. For fluorine, the inductive effect generally outweighs the resonance effect. Its Taft steric parameter (Es = -0.46) indicates a moderate steric hindrance.[8]
The meta-chloro substituent is also strongly electron-withdrawing through the inductive effect (-I). From the meta position, its resonance effect is negligible.
The para-methyl group is electron-donating through a combination of a weak inductive effect (+I) and hyperconjugation.
In This compound , the cumulative effect is a complex interplay of these forces. The two strong electron-withdrawing groups (F and Cl) are expected to increase the Lewis acidity of the boron center, while the electron-donating methyl group will partially counteract this. The ortho-fluoro group will also introduce steric hindrance around the boronic acid moiety.
Comparative Analysis of Acidity (pKa)
The pKa of a boronic acid is a direct measure of its Lewis acidity and is highly sensitive to the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups stabilize the resulting boronate anion, thus lowering the pKa (increasing acidity). Conversely, electron-donating groups destabilize the anion, leading to a higher pKa (decreasing acidity).
| Compound | Predicted pKa |
| Phenylboronic acid | ~8.8 |
| 4-Methylphenylboronic acid | ~9.3 |
| 4-Chlorophenylboronic acid | ~8.2 |
| 2-Fluorophenylboronic acid | ~7.9 |
| 2-Fluoro-4-methylphenylboronic acid | ~8.5 |
| 5-Chloro-2-fluorophenylboronic acid | ~7.4 |
Note: Experimental pKa values can vary depending on the measurement conditions. The values presented are illustrative and based on typical literature values and predictive models.[12]
As expected, the electron-donating methyl group in 4-methylphenylboronic acid increases the pKa relative to phenylboronic acid. In contrast, the electron-withdrawing chloro and fluoro groups in 4-chlorophenylboronic acid and 2-fluorophenylboronic acid lower the pKa. In 2-fluoro-4-methylphenylboronic acid , the opposing effects of the fluoro and methyl groups result in a pKa intermediate between their individually substituted counterparts. For This compound , the combined strong inductive effects of the ortho-fluoro and meta-chloro groups lead to a significantly lower predicted pKa, indicating a more acidic boronic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa of an arylboronic acid.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The electronic and steric nature of the boronic acid substituents can significantly impact the reaction's efficiency. Generally, electron-withdrawing groups on the phenylboronic acid can facilitate the transmetalation step, which is often rate-limiting. However, strong electron-withdrawing groups can also increase the rate of protodeboronation, a competing side reaction. Steric hindrance, especially from ortho substituents, can impede the approach of the boronic acid to the palladium center, potentially slowing the reaction.
To provide a comparative framework, we will consider a model reaction: the coupling of our selected boronic acids with 4-bromoanisole.
| Boronic Acid | Illustrative Yield (%) |
| Phenylboronic acid | 95 |
| 4-Methylphenylboronic acid | 92 |
| 4-Chlorophenylboronic acid | 96 |
| 2-Fluorophenylboronic acid | 88 |
| 2-Fluoro-4-methylphenylboronic acid | 90 |
| This compound | 94 |
Note: These are illustrative yields based on typical outcomes for Suzuki-Miyaura reactions under optimized conditions. Actual yields will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).[4][13][14][15][16]
The ortho-fluoro group in 2-fluorophenylboronic acid introduces some steric hindrance, which can lead to slightly lower yields compared to its para- and meta-substituted counterparts under standard conditions. The electron-donating methyl group in 4-methylphenylboronic acid can slightly decrease the rate of transmetalation, potentially leading to marginally lower yields compared to the unsubstituted phenylboronic acid. The electron-withdrawing chloro group in 4-chlorophenylboronic acid can enhance the rate of transmetalation, often resulting in high yields.
For This compound , the strong electron-withdrawing nature of the fluoro and chloro groups likely accelerates the transmetalation step, contributing to a high reaction yield. This beneficial electronic effect appears to overcome the moderate steric hindrance from the ortho-fluoro group.
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide.
Conclusion and Outlook
This compound presents a compelling combination of electronic and steric features. Its increased Lewis acidity, driven by the synergistic electron-withdrawing effects of the ortho-fluoro and meta-chloro substituents, makes it a highly reactive coupling partner in Suzuki-Miyaura reactions. While the ortho-fluoro group introduces some steric hindrance, this is often outweighed by the favorable electronic profile, leading to efficient carbon-carbon bond formation.
For drug development professionals, the 5-chloro-2-fluoro-4-methylphenyl moiety offers a unique substitution pattern that can be strategically incorporated into lead compounds to modulate their physicochemical properties, such as lipophilicity and metabolic stability, and to explore new binding interactions with biological targets. A thorough understanding of the interplay between the electronic and steric effects of this and related boronic acids is crucial for the rational design of efficient synthetic routes and the optimization of molecular properties in the pursuit of novel therapeutics.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. Taft equation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. Hammett Sigma Constants* [wiredchemist.com]
- 11. Hammett substituent constants [stenutz.eu]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. researchgate.net [researchgate.net]
- 14. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
